2Z,6Z-Vitamin K2-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D |
InChI Key |
DKHGMERMDICWDU-ZAGOWSQTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2Z,6Z-Vitamin K2-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed methodology for the synthesis and characterization of the isotopically labeled, geometric isomer 2Z,6Z-Vitamin K2-d7. Given the absence of published literature on this specific compound, this document presents a hypothetical yet scientifically grounded approach based on established synthetic strategies for Vitamin K analogues, stereoselective olefin synthesis, and detailed characterization techniques.
Introduction
Vitamin K2, a member of the menaquinone family, is a vital fat-soluble vitamin essential for blood coagulation, bone metabolism, and cardiovascular health. The biological activity of Vitamin K2 is influenced by the length and stereochemistry of its isoprenoid side chain. Isotopic labeling of Vitamin K2, such as with deuterium, provides a powerful tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This guide focuses on the synthesis and characterization of a specific, non-natural geometric isomer, this compound, to aid researchers in developing novel analytical standards and exploring the structure-activity relationships of Vitamin K2 analogues.
Proposed Synthesis of this compound
The proposed synthetic pathway is a convergent approach, involving the preparation of a deuterated menadione core and a stereochemically defined isoprenoid side chain, followed by their coupling.
Part A: Synthesis of d7-Menadione
The synthesis of the d7-labeled menadione (2-methyl-1,4-naphthoquinone) core is a critical first step. Commercially available menadione is typically non-deuterated or deuterated at the methyl group (d3). To achieve a d7 label, a combination of deuteration of the aromatic ring and the use of a deuterated methyl source is proposed.
Experimental Protocol:
-
Synthesis of d4-Naphthalene: Start with naphthalene and perform a high-temperature acid-catalyzed hydrogen-deuterium exchange using D2SO4/D2O to obtain d4-naphthalene.
-
Oxidation to d4-Phthalic Anhydride: Oxidize the d4-naphthalene to d4-phthalic anhydride using a strong oxidizing agent like vanadium pentoxide.
-
Friedel-Crafts Acylation: React the d4-phthalic anhydride with a deuterated acetyl source (e.g., acetyl-d3 chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the deuterated methyl group and form the basic naphthoquinone skeleton.
-
Cyclization and Oxidation: Subsequent cyclization and oxidation steps will yield the d7-menadione.
Part B: Stereoselective Synthesis of (2Z,6Z)-Heptaprenyl Bromide
The synthesis of the (2Z,6Z)-heptaprenyl side chain with defined Z-stereochemistry at the second and sixth double bonds is a significant synthetic challenge. A potential strategy involves the iterative use of stereoselective Wittig-type reactions or the reduction of alkynes.
Experimental Protocol:
-
Starting Material: Begin with a suitable C5 building block, such as geraniol or nerol, to introduce the first E or Z double bond respectively.
-
Iterative Chain Elongation: Employ a series of protection, oxidation, and olefination steps to build the C35 heptaprenyl chain.
-
Z-Selective Olefination: For the introduction of the Z-double bonds at the 2nd and 6th positions, utilize a Z-selective Wittig reaction (e.g., using a non-stabilized ylide in a polar aprotic solvent) or a Lindlar-catalyzed partial hydrogenation of a corresponding alkyne precursor.
-
Conversion to Bromide: The terminal alcohol of the completed (2Z,6Z)-heptaprenyl chain is then converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).
Part C: Coupling of d7-Menadione and (2Z,6Z)-Heptaprenyl Bromide
The final step is the coupling of the deuterated menadione core with the stereoselectively synthesized side chain.
Experimental Protocol:
-
Reduction of d7-Menadione: The d7-menadione is first reduced to the corresponding hydroquinone using a mild reducing agent like sodium dithionite.
-
Alkylation: The resulting hydroquinone is then alkylated with the (2Z,6Z)-heptaprenyl bromide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent like DMF or acetone.
-
Oxidation: The coupled product is then oxidized back to the quinone form using an oxidizing agent like silver(I) oxide (Ag2O) to yield the final product, this compound.
Purification
The crude product from the coupling reaction will be a mixture of isomers and unreacted starting materials. A multi-step purification protocol is necessary.
Experimental Protocol:
-
Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to remove non-polar and highly polar impurities.
-
Preparative HPLC: The enriched fraction is then subjected to preparative High-Performance Liquid Chromatography (HPLC). An argentated (silver-impregnated) stationary phase is recommended for the effective separation of geometric isomers. A mobile phase of hexane with a small percentage of a polar modifier like isopropanol would be appropriate. Fractions corresponding to the desired 2Z,6Z isomer are collected.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Mass Spectrometry
Experimental Protocol:
High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) will be employed to determine the exact mass and elemental composition of the final product.
| Parameter | Expected Value |
| Molecular Formula | C48H59D7O2 |
| Monoisotopic Mass | 723.58 g/mol |
| Mass Shift from all-trans Vitamin K2-d7 | Identical |
| Fragmentation Pattern | Characteristic loss of the isoprenoid side chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most crucial technique for confirming the structure and, specifically, the Z-geometry of the double bonds.
Experimental Protocol:
The purified compound will be dissolved in a deuterated solvent (e.g., CDCl3) and analyzed using a high-field NMR spectrometer (≥500 MHz). 1H, 13C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) will be performed.
Expected NMR Data:
| Proton/Carbon | Expected Chemical Shift Range (ppm) | Key Correlations (NOESY for Z-isomer) |
| Vinyl Protons (Z-isomer) | 5.10 - 5.20 | Correlation between vinyl proton and adjacent methylene protons |
| Vinyl Protons (E-isomer) | 5.05 - 5.15 | Correlation between vinyl proton and vinyl methyl protons |
| Allylic Methylene Protons (Z-isomer) | ~2.05 - 2.15 | |
| Allylic Methylene Protons (E-isomer) | ~1.95 - 2.05 | |
| Vinyl Methyl Protons (Z-isomer) | ~1.70 - 1.80 | |
| Vinyl Methyl Protons (E-isomer) | ~1.60 - 1.70 | |
| Naphthoquinone Protons | 7.50 - 8.10 (signals will be absent due to deuteration) | |
| Menadione Methyl Protons | ~2.20 (signal will be absent due to deuteration) |
Note: The absence of signals in the aromatic region and for the menadione methyl group in the 1H NMR spectrum, along with corresponding changes in the 13C NMR spectrum, will confirm the d7-labeling of the menadione core.
The key to confirming the Z-stereochemistry is the Nuclear Overhauser Effect (NOE). In a NOESY experiment, a cross-peak between the vinyl proton and the protons of the adjacent methylene group of the isoprenoid chain is expected for a Z-isomer. Conversely, for an E-isomer, an NOE is expected between the vinyl proton and the protons of the vinyl methyl group.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
Analytical HPLC will be used to determine the purity and isomeric composition of the final product. The same column and mobile phase conditions as in the preparative HPLC can be used. The retention time of the synthesized compound will be compared to that of the all-trans isomer if available.
| Parameter | Expected Result |
| Stationary Phase | Argentated Silica or C18 |
| Mobile Phase | Hexane/Isopropanol |
| Detection | UV at 254 nm |
| Purity | >98% |
| Isomeric Purity | >95% 2Z,6Z isomer |
Conclusion
The synthesis and characterization of this compound represent a challenging but feasible endeavor for advanced organic synthesis laboratories. The proposed methodology provides a comprehensive framework for its production and rigorous structural verification. The availability of this novel, isotopically labeled geometric isomer will be invaluable for researchers investigating the metabolism, transport, and biological activity of Vitamin K2 analogues, ultimately contributing to a deeper understanding of the roles of this essential vitamin in human health.
Isotopic Purity of 2Z,6Z-Vitamin K2-d7: A Comprehensive Technical Guide
This technical guide provides a detailed overview of the analytical methodologies for determining the isotopic purity of 2Z,6Z-Vitamin K2-d7, a deuterated internal standard crucial for the accurate quantification of Vitamin K2 in various matrices. This document is intended for researchers, scientists, and drug development professionals engaged in Vitamin K research and bioanalysis.
Introduction to this compound and Isotopic Purity
Vitamin K2, a member of the menaquinone family, is a fat-soluble vitamin essential for several physiological functions, including blood coagulation and bone metabolism.[1] Accurate measurement of Vitamin K2 levels is critical in clinical and research settings. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they correct for variations in sample preparation and instrument response.
The isotopic purity of a deuterated standard is a critical parameter that defines the percentage of the molecule that is fully labeled with the stable isotope (deuterium, in this case) at all intended positions. Impurities in the form of non-deuterated or partially deuterated species can compromise the accuracy of quantitative assays. Therefore, rigorous analytical characterization of the isotopic purity of this compound is imperative.
Analytical Approaches for Isotopic Purity Assessment
The determination of the isotopic purity of this compound is primarily accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for assessing isotopic enrichment.[1][2][3] This technique allows for the precise determination of the relative abundance of the deuterated analyte and its non-deuterated counterparts.
A representative LC-MS/MS protocol for the analysis of this compound is outlined below.
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable organic solvent (e.g., methanol or isopropanol).
-
The stock solution is serially diluted to a working concentration appropriate for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and sensitivity.[4]
-
Column: A reversed-phase C18 column is typically employed for the separation of Vitamin K analogs.[5]
-
Mobile Phase: A gradient elution is performed using a binary solvent system, such as water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[4]
-
Flow Rate: A typical flow rate is in the range of 0.3 to 0.5 mL/min.
-
Injection Volume: A small volume, typically 1-5 µL, is injected onto the column.[5]
3. Mass Spectrometer Settings:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.[2][5]
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is essential for resolving the different isotopic species.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the non-deuterated (d0) to the fully deuterated (d7) forms of Vitamin K2.
The isotopic purity is calculated from the integrated peak areas of the extracted ion chromatograms for each isotopic species. The percentage of isotopic purity is the ratio of the peak area of the d7 species to the sum of the peak areas of all isotopic species (d0 to d7).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides orthogonal information to MS by confirming the chemical structure and pinpointing the specific locations of deuterium incorporation.
1. Sample Preparation:
-
A sufficient amount of the this compound standard is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
2. NMR Experiments:
-
¹H NMR: The proton NMR spectrum is used to verify the absence or significant reduction of proton signals at the sites of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum can show characteristic splitting patterns for carbons attached to deuterium, further confirming the locations of the labels.
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation at the expected chemical shifts.
Quantitative Data and Visualizations
Table 1: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of this compound
| Isotopic Species | Theoretical m/z | Observed Relative Abundance (%) |
| d0 (Non-deuterated) | 649.50 | 0.1 |
| d1 | 650.51 | 0.2 |
| d2 | 651.51 | 0.4 |
| d3 | 652.52 | 0.8 |
| d4 | 653.52 | 1.5 |
| d5 | 654.53 | 3.0 |
| d6 | 655.54 | 5.0 |
| d7 (Fully deuterated) | 656.54 | 99.0 |
Isotopic Purity (%) = (Abundance of d7 / Sum of Abundances of d0-d7) x 100
Table 2: Summary of LC-MS/MS and NMR Experimental Parameters
| Parameter | LC-MS/MS | NMR Spectroscopy |
| Instrumentation | UHPLC coupled to a high-resolution mass spectrometer | 400 MHz (or higher) NMR spectrometer |
| Sample Preparation | Dilution in organic solvent | Dissolution in deuterated solvent (CDCl₃) |
| Key Experiments | Full scan mass spectrometry | ¹H, ¹³C, and ²H NMR |
| Primary Output | Isotopic distribution and relative abundances | Structural confirmation and location of deuterium labels |
Diagram 1: General Workflow for Isotopic Purity Determination
Caption: Workflow for the determination of isotopic purity.
Diagram 2: Logical Relationship of Analytical Techniques
Caption: Interplay of MS and NMR in purity assessment.
Conclusion
The verification of the isotopic purity of this compound is a fundamental requirement for its use as an internal standard in quantitative bioanalytical methods. A combined analytical strategy utilizing high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and robust assessment of isotopic enrichment and structural integrity. The protocols and data presented in this guide offer a framework for the rigorous quality control of deuterated Vitamin K2 standards, ultimately ensuring the generation of high-quality, reliable data in research and clinical applications.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.com [phenomenex.com]
The Biological Significance of cis-Isomers of Vitamin K2: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), is a critical nutrient in human physiology. Its primary and most well-understood function is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a suite of proteins known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, which play vital roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2]
The biological activity of Vitamin K2 is intrinsically linked to its molecular geometry. Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain. The double bonds within this side chain can exist in either a trans or cis (also denoted as E and Z, respectively) configuration. While the all-trans isomer is widely recognized as the biologically active form, the significance of cis-isomers is less understood and generally associated with reduced or negligible activity.[3]
Molecular Geometry and its Impact on Biological Activity
The polyisoprenoid side chain of Vitamin K2 dictates its interaction with key enzymes. In the all-trans configuration, this side chain has a linear, elongated structure. This spatial arrangement is crucial for fitting into the active site of the γ-glutamyl carboxylase enzyme.[3]
In contrast, each cis (or Z) double bond introduces a "kink" or bend in the isoprenoid tail. A di-cis isomer, such as a hypothetical 2Z,6Z menaquinone, would possess two such bends, resulting in a significantly more compact and non-linear molecular shape. This altered three-dimensional structure is believed to sterically hinder the molecule's ability to properly dock with GGCX, thereby impeding its function as a cofactor in the carboxylation reaction.[3] This fundamental structural difference is the primary reason for the observed lower biological activity of cis-isomers of Vitamin K2.
Quantitative Data Summary: Carboxylative Efficacy of cis vs. trans Isomers
While data for the specific 2Z,6Z isomer is unavailable, a study by Orlando et al. (2022) provides a quantitative comparison of the carboxylative efficacy of the all-trans and a cis-isomer of Menaquinone-7 (MK-7). This data clearly illustrates the inferior biological activity of the cis form. The study utilized both a cell-based assay and a cell-free system to measure GGCX activity.
| Assay Type | Vitamin K Isomer | Relative Carboxylative Activity |
| Cell-Based Assay (Western Blot) | trans-MK-7 | Higher ability to carboxylate GLA-protein |
| cis-MK-7 | Induced a small extent of carboxylation | |
| Cell-Free System (HPLC) | Reduced trans-MK-7 (MK-7H2) | Highest carboxylative activity |
| Reduced cis-MK-7 (MK-7H2) | Slight carboxylative activity, comparable to Vitamin K1 and oxidized trans-MK-7 |
Table adapted from data presented in Orlando et al., Biofactors, 2022.[1]
The results demonstrate that while the cis-isomer is not completely inert, its capacity to act as a cofactor for GGCX is significantly diminished compared to the all-trans isomer.[1]
Signaling Pathways
The biological significance of any Vitamin K2 isomer is determined by its ability to participate in key signaling and metabolic pathways. The following sections detail the primary pathways and illustrate why the stereochemistry of the 2Z,6Z isomer would likely render it ineffective.
The Vitamin K Cycle and Gamma-Glutamyl Carboxylation
The canonical pathway for Vitamin K2 activity is the Vitamin K cycle, a metabolic loop that facilitates the continuous carboxylation of VKDPs. In this cycle, the reduced form of Vitamin K2 (hydroquinone) is a necessary cofactor for GGCX. During the carboxylation of a glutamate residue to a gamma-carboxyglutamate residue, the Vitamin K2 hydroquinone is oxidized to Vitamin K2 epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced again to the active hydroquinone form, allowing the cycle to continue.
The conformation of the isoprenoid side chain is critical for the initial interaction with GGCX. A bent di-cis isomer would not be an efficient substrate for this enzyme, thus interrupting the cycle at its most crucial step and preventing the activation of VKDPs.
Caption: The Vitamin K cycle, essential for activating Vitamin K-dependent proteins (VKDPs).
Pregnane X Receptor (PXR) Activation
Beyond its role in carboxylation, Vitamin K2, specifically MK-4, has been identified as a ligand for the Pregnane X Receptor (PXR).[4][5] PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenobiotic sensor. Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements on DNA, upregulating the expression of genes involved in drug metabolism (e.g., CYP3A4) and transport.[4][6]
The activation of PXR by MK-4 suggests a role for Vitamin K2 in cellular detoxification pathways.[5][7] This interaction is also dependent on the specific molecular structure of the ligand. It is plausible that the altered shape of a 2Z,6Z isomer would result in poor binding to the PXR ligand-binding domain, thereby failing to initiate this signaling cascade.
References
- 1. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: 2Z,6Z-Vitamin K2-d7 - A Deep Dive into Isomerism, Deuteration, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Physicochemical Properties of Vitamin K2 Analogues
The following table summarizes the key physicochemical data for Menaquinone-4 (MK-4), a common form of Vitamin K2, and a related deuterated Vitamin K2 compound. This data is essential for analytical method development and interpretation of experimental results.
| Compound | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Menaquinone-4 | Vitamin K2 (MK-4) | 863-61-6 | C₃₁H₄₀O₂ | 444.65 |
| Menaquinone-7-d7 | Vitamin K2 (MK-7)-d7 | 1233937-31-9 | C₄₆H₅₇D₇O₂ | 656.06 |
Core Concepts: Isomerism and Deuteration of Vitamin K2
The Significance of "2Z,6Z" Isomerism
Vitamin K2, or menaquinone, is characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a variable number of isoprenoid units. The geometry of the double bonds within this side chain gives rise to cis (Z) and trans (E) isomers. It is widely established that the all-trans configuration is the biologically active form of Vitamin K.[1][2][3][4]
The designation "2Z,6Z" indicates that the double bonds at the second and sixth isoprene units of the side chain are in the cis configuration. Such cis isomers are generally considered to have little to no biological activity.[2][4][5] Their presence in a sample can be a result of chemical synthesis processes or degradation of the all-trans form due to exposure to heat or UV light.[5] For researchers, the study of specific cis isomers like "2Z,6Z-Vitamin K2" can be crucial for:
-
Quality control: Identifying and quantifying inactive isomers in dietary supplements and pharmaceutical preparations.
-
Understanding biological specificity: Investigating the structural requirements of enzymes and receptors that interact with Vitamin K2.
The Role of Deuteration: Vitamin K2-d7
The "-d7" in "2Z,6Z-Vitamin K2-d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. Deuterated compounds are invaluable tools in analytical chemistry, particularly in quantitative mass spectrometry-based assays (like LC-MS/MS).
The key application of a deuterated analogue is as an internal standard . By adding a known amount of the deuterated standard to a sample, one can accurately quantify the amount of the non-deuterated (endogenous or supplemented) analyte. This is because the deuterated standard behaves almost identically to the analyte during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer.
Vitamin K Signaling Pathways
The primary biological role of Vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the calcium-binding capacity and subsequent biological activity of these proteins.[6][7][8][9]
The central signaling pathway involving Vitamin K is the Vitamin K cycle . This cycle allows for the regeneration of the active, reduced form of Vitamin K (hydroquinone), enabling a small amount of the vitamin to be used for the carboxylation of numerous protein molecules.[7][10][11]
Figure 1. The Vitamin K cycle and its role in the γ-carboxylation of Vitamin K-dependent proteins (VKDPs).
Experimental Protocols
The analysis of Vitamin K2 isomers and their deuterated analogues is most commonly and effectively performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol that serves as a starting point for method development.
Protocol: Quantification of Vitamin K2 in a Biological Matrix by HPLC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum or plasma, add a known concentration of the deuterated internal standard (e.g., Vitamin K2-d7).
-
Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of n-hexane, and vortex for an additional 1 minute to extract the lipids, including Vitamin K2.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of methanol and water).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A C18 or Phenyl-Hexyl column is typically used for the separation of fat-soluble vitamins. (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over several minutes to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
3. Data Analysis
-
The concentration of the analyte (e.g., a specific Vitamin K2 isomer) is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Figure 2. A generalized experimental workflow for the quantification of Vitamin K2 in biological samples.
This guide provides a foundational understanding of the key aspects related to "this compound". For researchers embarking on studies involving specific isomers or deuterated forms of Vitamin K2, it is imperative to perform in-house validation of analytical methods and to consider the biological inactivity of cis-isomers when interpreting results.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.prz.edu.pl [journals.prz.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acquisition of 2Z,6Z-Vitamin K2-d7 for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Identifying Commercial Sources: The Custom Synthesis Route
Direct commercial suppliers for "2Z,6Z-Vitamin K2-d7" as a stock item are not available. The acquisition of this compound requires engaging with companies that specialize in custom chemical synthesis, particularly those with expertise in deuterated molecules and stereoselective synthesis.
Below is a comparative table of potential custom synthesis providers with demonstrated capabilities in deuterated and complex organic compounds. Researchers should contact these companies with their specific requirements, including desired purity, isotopic enrichment, and quantity, to obtain a quotation and lead time.
| Company | Specialization | Key Services | Contact for Quotation |
| Alfa Chemistry | Deuterated compound synthesis, complex organic synthesis.[1] | Custom synthesis from milligram to kilogram scale, advanced isotope labeling techniques, comprehensive analytical support.[1] | Available through their website. |
| Moravek, Inc. | Custom synthesis of stable-labeled compounds (¹³C, ²H, ¹⁵N).[2][3] | GLP and non-GLP synthesis, purification, and analysis. Experienced in developing synthetic pathways.[2] | Available through their website. |
| MedChemExpress (MCE) | Custom synthesis of stable isotope-labeled compounds.[4] | High isotopic enrichment (≥98%), comprehensive analytical data (LC/GC-MS, NMR), confidential service.[4] | Available through their website. |
| Pharmaffiliates | Custom synthesis of small molecules, including deuterated compounds. | Synthesis from milligram to gram scale, impurity profiling, and access to a large catalog of deuterated compounds.[5] | Available through their website. |
| ChemScene | Bioactive small molecules and custom synthesis. | Diverse building blocks, synthetic reagents, and expertise in complex chemical synthesis. | Available through their website. |
The Procurement Workflow: A Step-by-Step Guide
The process of acquiring a custom-synthesized chemical like this compound involves several critical steps. The following diagram illustrates a logical workflow for researchers to follow.
Experimental Protocol: Quality Control and Isomeric Purity Assessment
Upon receiving the custom-synthesized this compound, it is crucial to perform in-house quality control to verify its identity, purity, and isomeric integrity. The bioactivity of Vitamin K2 is highly dependent on its isomeric form, with the all-trans isomer being the most biologically active.[6][7][8][9][10] While the requested compound is a cis-isomer, confirming the specific isomeric configuration and the absence of other isomers is paramount for data integrity.
Objective: To confirm the identity, purity, and isomeric ratio of synthesized this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Materials:
-
Synthesized this compound sample
-
Reference standard of all-trans Vitamin K2 (MK-7), if available
-
HPLC-grade solvents (e.g., methanol, isopropanol, hexane)
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Appropriate HPLC column (e.g., C18 or a chiral column for isomer separation)
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound.
-
Dissolve the sample in an appropriate solvent (e.g., ethanol or hexane) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create working solutions suitable for HPLC-MS analysis (e.g., 1-10 µg/mL).
-
-
HPLC-DAD/UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of non-polar and polar solvents. A common mobile phase for Vitamin K2 analysis is a mixture of methanol, isopropanol, and a small amount of a buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the characteristic absorbance wavelength for Vitamin K2 (e.g., 248 nm).
-
Analysis: The retention time of the major peak should be consistent. The presence of multiple peaks may indicate impurities or other isomers. The peak area can be used to calculate the purity of the compound. Cis and trans isomers of menaquinone-7 can often be separated by HPLC.[11]
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound. The molecular weight will be higher than non-deuterated Vitamin K2 due to the seven deuterium atoms.
-
Analysis:
-
Confirm the presence of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the mass of this compound.
-
Perform fragmentation analysis (MS/MS) to confirm the structure. The fragmentation pattern should be consistent with the menaquinone structure.
-
-
Data Interpretation:
The HPLC chromatogram will provide information on the purity and the presence of any isomers. The mass spectrometry data will confirm the molecular weight and therefore the successful deuteration of the molecule. The combination of these techniques provides a high degree of confidence in the identity and quality of the synthesized compound. Studies have shown that while the trans isomer is biologically active, some cis isomers may have minimal activity.[12]
Signaling Pathways and Logical Relationships
The primary biological role of Vitamin K2 is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs). These proteins play crucial roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The diagram below illustrates this fundamental signaling pathway.
By utilizing deuterated forms of Vitamin K2 isomers, researchers can more accurately trace the metabolic fate and activity of these specific compounds, leading to a more nuanced understanding of their biological roles and therapeutic potential.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. moravek.com [moravek.com]
- 3. moravek.com [moravek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Iron Oxide Nanoparticles on the Menaquinone-7 Isomer Composition and Synthesis of the Biologically Significant All-Trans Isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production [mdpi.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium-Labeled Vitamin K2 Analogs for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and the regulation of inflammation. The study of vitamin K2's metabolic fate—its absorption, distribution, metabolism, and excretion (ADME)—is essential for understanding its mechanisms of action and for the development of novel therapeutics. The use of stable isotope labeling, particularly with deuterium (²H), offers a powerful tool for these investigations. Deuterium-labeled vitamin K2 analogs allow for the precise tracing of these molecules in vivo, distinguishing them from endogenous pools and enabling detailed pharmacokinetic and metabolic analyses.
This technical guide provides a comprehensive overview of the application of deuterium-labeled vitamin K2 analogs in metabolic research. It covers the core principles of vitamin K2 metabolism, relevant signaling pathways, and detailed experimental methodologies. While specific protocols for the synthesis of deuterated menaquinones and extensive quantitative data from in vivo studies with these labeled compounds are not widely available in the public domain, this guide compiles the current knowledge on vitamin K2 metabolism and the established techniques for its study, providing a foundational resource for researchers in the field.
Vitamin K2 Metabolism and the Vitamin K Cycle
Vitamin K2 is essential for the post-translational modification of specific proteins, a process known as γ-carboxylation. This modification is critical for their biological activity. The central hub of vitamin K metabolism is the vitamin K cycle, a salvage pathway that regenerates the active form of vitamin K.
The key steps in the vitamin K cycle are:
-
Carboxylation: Vitamin K in its reduced form, hydroquinone (KH2), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs), converting them to γ-carboxyglutamate (Gla) residues.
-
Oxidation: During carboxylation, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).
-
Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to the quinone form of vitamin K.
-
Second Reduction: The quinone form is then further reduced back to the active hydroquinone form by VKOR or another reductase, completing the cycle.
Key Signaling Pathways Influenced by Vitamin K2
Beyond its role in coagulation, vitamin K2 has been shown to influence several signaling pathways, impacting cellular processes like bone mineralization, vascular calcification, and inflammation.
Bone Metabolism: Osteocalcin Carboxylation
In bone, osteocalcin is a key vitamin K-dependent protein. Its carboxylation is essential for its function in binding calcium and incorporating it into the bone matrix.
Cardiovascular Health: MGP Carboxylation and Vascular Calcification
Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification. Its activation through vitamin K2-dependent carboxylation is crucial for preventing the deposition of calcium in blood vessels.
Anti-Inflammatory Effects: NF-κB Pathway
Vitamin K2 has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Pharmacokinetics of Vitamin K2 (Menaquinone-7)
Menaquinone-7 (MK-7) is one of the most bioactive forms of vitamin K2 due to its long half-life in the circulation. Understanding its pharmacokinetic profile is crucial for determining optimal dosing strategies. The following table summarizes pharmacokinetic parameters for non-labeled MK-7 from human studies.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 6 hours | [1] |
| Half-life (t1/2) | Approximately 3 days | |
| Carrier | Triglyceride-rich lipoproteins (post-prandial), Low-density lipoprotein (long-term) | |
| Bioavailability | High intra- and inter-individual variability | [2] |
Experimental Protocols for Metabolic Studies
The use of deuterium-labeled vitamin K2 analogs is central to conducting precise metabolic studies. Below are generalized experimental protocols for in vivo studies and sample analysis.
In Vivo Animal Study Protocol
This protocol outlines a typical workflow for an animal study investigating the metabolism of a deuterium-labeled vitamin K2 analog.
Methodology Details:
-
Animal Model: Fischer 344 rats are a commonly used model for vitamin K metabolism studies.
-
Dietary Intervention: Animals are often placed on a vitamin K deficient diet for a period (e.g., 14 days) to deplete endogenous stores before administration of the labeled compound.
-
Administration: The deuterium-labeled vitamin K2 analog is administered, typically via oral gavage or mixed into the diet.
-
Sample Collection: Blood, tissues of interest (e.g., liver, bone, kidney, brain), urine, and feces are collected at various time points post-administration.
-
Sample Processing: Tissues are homogenized, and lipids, including vitamin K, are extracted using organic solvents (e.g., hexane). Solid-phase extraction may be used for further purification.
LC-MS/MS Analysis Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K analogs and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate the different vitamin K forms.
-
Flow Rate: 0.2-0.4 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the deuterated and non-deuterated analogs are monitored.
Sample Preparation for LC-MS/MS:
-
Internal Standard: A known amount of a suitable internal standard (e.g., a different deuterium-labeled vitamin K analog not expected in the sample) is added to each sample, calibrator, and quality control sample.
-
Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated with a solvent like ethanol. This is followed by liquid-liquid extraction with a non-polar solvent such as hexane to isolate the lipid-soluble vitamins.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.
Data Presentation and Interpretation
The use of deuterium-labeled analogs allows for the simultaneous measurement of the administered (labeled) and endogenous (unlabeled) forms of vitamin K2. This enables the calculation of key pharmacokinetic parameters and the assessment of tissue-specific uptake and metabolism.
Example Data Table (Hypothetical): Tissue Distribution of Deuterated MK-4
The following table is a hypothetical representation of data that could be obtained from a study using deuterium-labeled phylloquinone (d-PK) to trace its conversion to deuterated menaquinone-4 (d-MK-4) in different tissues.
| Tissue | Total MK-4 (pmol/g) | Deuterated MK-4 (pmol/g) | % of Total MK-4 from d-PK |
| Brain | 15.2 ± 2.1 | 5.8 ± 0.9 | 38.2% |
| Kidney | 25.6 ± 3.5 | 12.3 ± 2.4 | 48.0% |
| Liver | 8.9 ± 1.5 | Not Detected | 0.0% |
| Pancreas | 30.1 ± 4.2 | 18.5 ± 3.1 | 61.5% |
| Testes | 45.3 ± 5.8 | 25.1 ± 4.5 | 55.4% |
Conclusion
Deuterium-labeled vitamin K2 analogs are invaluable tools for elucidating the complex metabolic pathways and pharmacokinetic profiles of this essential nutrient. While detailed information on the synthesis and specific in vivo quantitative data for deuterated menaquinones remain limited in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for researchers. By employing these techniques, scientists can gain deeper insights into the role of vitamin K2 in health and disease, paving the way for the development of targeted nutritional and therapeutic interventions. Further research is warranted to expand the availability of deuterated vitamin K2 standards and to generate comprehensive metabolic data that will advance our understanding of this vital micronutrient.
References
The Enigmatic Role of 2Z,6Z-Vitamin K2-d7 in Metabolic Research: A Technical Guide
A comprehensive review of existing scientific literature reveals a notable absence of specific research detailing the synthesis, application, or metabolic studies of "2Z,6Z-Vitamin K2-d7." This specific deuterated cis-isomer of vitamin K2 does not appear in commercially available catalogs of stable isotope-labeled compounds, nor is it mentioned in published experimental protocols or metabolic pathway investigations. Therefore, this guide will broaden its scope to address the pivotal role of deuterated vitamin K2 analogs and the significance of stereoisomers in the broader context of vitamin K metabolism research, providing a framework for understanding how a compound like "this compound" could theoretically be applied.
The Significance of Deuteration and Stereoisomerism in Vitamin K Research
Vitamin K2, a family of menaquinones (MK-n), is characterized by a 2-methyl-1,4-naphthoquinone ring and a variable length isoprenoid side chain. The geometry of the double bonds in this side chain gives rise to various stereoisomers, with the all-trans form being the most common and biologically active. However, cis-isomers, such as the hypothetical "2Z,6Z" configuration, also exist.
Deuterium Labeling: The substitution of hydrogen with its stable isotope, deuterium (d), is a powerful tool in metabolic research. Deuterated compounds, such as Vitamin K2-d7, are chemically identical to their non-deuterated counterparts but have a higher mass. This mass difference allows them to be distinguished and traced using mass spectrometry (MS).
Applications of Deuterated Vitamin K2:
-
Internal Standards: Deuterated analogs of vitamin K2, such as menaquinone-7-d7 (MK-7-d7), are widely used as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to biological samples in known amounts to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification of endogenous or supplemented vitamin K2 levels.
-
Metabolic Tracers: Administering a deuterated form of vitamin K2 allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the vitamin. This is crucial for understanding the pharmacokinetic profiles of different vitamin K2 forms and their conversion into other metabolites.
Stereoisomerism: The spatial arrangement of the isoprenoid side chain (cis vs. trans) can significantly impact the biological activity and metabolic fate of vitamin K2. While the all-trans isomer is considered the most potent form for activating vitamin K-dependent proteins, the metabolic pathways and potential biological effects of cis-isomers are not well understood. The use of a stereospecifically labeled compound like "this compound" would be invaluable for elucidating the specific metabolic pathways of these cis-isomers.
Experimental Approaches in Vitamin K Metabolism Research
The study of vitamin K metabolism, often employing deuterated standards, involves a series of sophisticated experimental procedures.
In Vivo Pharmacokinetic Studies
A typical workflow for an in vivo pharmacokinetic study using a deuterated vitamin K2 analog is outlined below.
Caption: Generalized Experimental Workflow for in vivo Vitamin K2 Metabolism Studies.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K analogs in biological matrices.
Table 1: Typical LC-MS/MS Parameters for Vitamin K2 Analysis
| Parameter | Description |
| Chromatography | |
| Column | C18 or C30 reversed-phase column for separation of hydrophobic isomers. |
| Mobile Phase | Gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium formate to improve ionization. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Precursor Ion (Q1) | The m/z of the protonated molecule of the vitamin K2 analog (e.g., MK-7). |
| Product Ion (Q3) | A characteristic fragment ion generated by collision-induced dissociation of the precursor ion. |
| Internal Standard | A stable isotope-labeled analog (e.g., MK-7-d7) with its own specific precursor and product ions. |
Vitamin K Metabolic Pathway
Vitamin K undergoes a cyclic series of oxidation and reduction reactions in the liver and other tissues, which is essential for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).
Caption: The Vitamin K Cycle and its Role in Protein Carboxylation.
This cycle is crucial for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla-protein). A deuterated tracer would follow this same pathway, allowing for the measurement of the rates of these metabolic conversions.
Future Directions and the Potential Role of this compound
While no research currently exists on "this compound," its potential utility in advancing our understanding of vitamin K metabolism is significant. Future research could focus on:
-
Synthesis and Characterization: The chemical synthesis and purification of "this compound" would be the first necessary step.
-
Comparative Pharmacokinetics: Studies comparing the ADME of "this compound" to its all-trans-d7 counterpart would reveal the impact of stereochemistry on bioavailability and tissue distribution.
-
Metabolic Fate: Investigating whether "this compound" is converted to other menaquinone forms or excreted unchanged would provide insights into the metabolism of dietary cis-isomers.
-
Biological Activity: Assessing the ability of the 2Z,6Z-isomer to act as a cofactor for GGCX would clarify its biological function.
Certificate of analysis for "2Z,6Z-Vitamin K2-d7"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2Z,6Z-Vitamin K2-d7, a deuterated analog of Vitamin K2. This document compiles essential analytical data, detailed experimental protocols for its quantification, and a visualization of its role in biological pathways, designed to support research and development activities.
Quantitative Data
The following tables summarize the key quantitative specifications for this compound and its common variant, Vitamin K2 (MK-7)-d7, as compiled from leading suppliers.
Table 1: General Specifications for Deuterated Vitamin K2 Analogs
| Parameter | This compound | Vitamin K2 (MK-7)-d7 | Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) |
| Synonym(s) | Menaquinone-d7 | Menaquinone-7-(5,6,7,8-d4,2-methyl-d3) | 2-methyl-3-phytyl-1,4-naphthoquinone-d7, Phylloquinone-d7 |
| CAS Number | N/A | 1233937-31-9[1] | 1233937-39-7[2] |
| Molecular Formula | C31H40D7O2 | C46H57D7O2[1] | C31D7H39O2[2] |
| Molecular Weight | ~451.7 g/mol | 656.06 g/mol [1] | 457.74 g/mol [2] |
| Form | Not Specified | Powder | Liquid[2] |
| Color | Not Specified | Yellow | Yellow to Orange[2] |
| Storage | Not Specified | -20°C | -20°C[2] |
Table 2: Purity and Isotopic Abundance
| Parameter | Value |
| Purity (CP Sum of E & Z Isomers) | ≥ 97%[2] |
| Isotopic Purity (atom % D) | ≥ 98% to 99%[2] |
| Mass Shift | M+7[2] |
Experimental Protocols
The quantification of Vitamin K2 and its deuterated analogs in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3][4]
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
A common and effective method for extracting Vitamin K2 from plasma or serum involves protein precipitation followed by liquid-liquid extraction.[3][5]
Protocol:
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes and centrifuge to separate plasma or serum.
-
Internal Standard Spiking: Fortify a 500 µL aliquot of the plasma/serum sample with a known concentration of the deuterated internal standard (e.g., this compound).
-
Protein Precipitation: Add acetonitrile to the sample at a 3:1 ratio (v/v) to precipitate proteins.[5]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an equal volume of an immiscible organic solvent such as n-hexane for extraction of the lipid-soluble Vitamin K2.[4]
-
Evaporation and Reconstitution: Separate the organic layer containing the analyte and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5]
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Accucore Biphenyl column, is suitable for separating Vitamin K2 isomers and resolving them from matrix interferences.[5]
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water containing a suitable modifier (e.g., ammonium formate).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35-45°C, to ensure reproducible retention times.[6]
-
Injection Volume: Typically 10 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Visualizations
Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Vitamin K2 in biological samples.
References
- 1. achemtek.com [achemtek.com]
- 2. Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) D 99atom , 97 CP Sum of E Z Isomers 1233937-39-7 [sigmaaldrich.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples [mdpi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. CN104458990B - Method for measuring content of vitamin K2 (MK-7) - Google Patents [patents.google.com]
Technical Guide: Stability and Storage of 2Z,6Z-Vitamin K2-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
2Z,6Z-Vitamin K2-d7 is a deuterated form of Vitamin K2, a vital fat-soluble vitamin. In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity and the validity of experimental results. This guide provides a comprehensive overview of the stability profile of Vitamin K2 and outlines recommended storage and handling procedures applicable to its deuterated form.
While specific stability studies on this compound are not extensively available in public literature, the stability profile is expected to be comparable to that of its non-deuterated counterpart, menaquinone-4 (MK-4), given that deuterium labeling does not alter the fundamental chemical properties of the molecule. Deuterated compounds are generally considered to be as stable as their non-deuterated analogues, with shelf-life often being more dependent on external factors than isotopic composition[1].
General Stability Profile of Vitamin K2
Vitamin K2, as a class of compounds, exhibits susceptibility to certain environmental factors. The primary degradation pathways are influenced by light and pH.
2.1 Light Sensitivity: Vitamin K2 is highly sensitive to light, particularly UV light[2][3][4]. Exposure can lead to photoisomerization and degradation, converting the biologically active all-trans isomer into inactive cis-isomers[3][5]. Therefore, protection from light is a critical factor in maintaining the stability of this compound.
2.2 pH Sensitivity: Vitamin K2 shows poor stability in alkaline conditions[2][6]. It is more stable in neutral to slightly acidic environments. Contact with alkaline substances can lead to degradation of the molecule.
2.3 Thermal Stability: Vitamin K2 is generally considered to be relatively heat-stable[3]. Short-term exposure to elevated temperatures, such as those encountered during shipping, is unlikely to cause significant degradation. However, for long-term storage, controlled, cooler temperatures are recommended to minimize any potential thermal degradation.
2.4 Oxidative Stability: While not as pronounced as its light sensitivity, Vitamin K2 can be susceptible to oxidation. Storage in an inert atmosphere (e.g., argon or nitrogen) can help to prolong its shelf-life, especially for long-term storage of the pure compound.
Recommended Storage Conditions
Based on the known stability of Vitamin K2 and general guidelines for the storage of deuterated compounds, the following conditions are recommended for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage[7]. 4°C for short-term storage. | Lower temperatures minimize the rate of chemical degradation. |
| Light | Store in complete darkness. Use amber vials or light-proof containers[2]. | Prevents photoisomerization and degradation. |
| Atmosphere | For neat compounds, store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation. |
| Container | Tightly sealed, amber glass vials. | Prevents exposure to light, air, and moisture. |
| Formulation | Avoid co-formulation with alkaline minerals like calcium and magnesium, unless the Vitamin K2 is microencapsulated[2][8]. | Alkaline conditions promote degradation. |
Factors Influencing Stability in Formulations
When this compound is incorporated into formulations, its stability can be significantly affected by the excipients used.
4.1 Interaction with Minerals: Studies on non-deuterated Vitamin K2 (MK-7) have shown significant degradation when formulated with alkaline minerals such as calcium and magnesium[2][8]. This is a critical consideration in the development of dietary supplements and fortified food products.
4.2 Protective Measures: Microencapsulation Microencapsulation is a common technique used to protect sensitive compounds like Vitamin K2 from degradation. By creating a physical barrier around the molecule, it can be shielded from light, oxygen, and reactive excipients, thereby enhancing its stability in complex formulations[2][8].
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound to illustrate how such data would be presented. This is for illustrative purposes only, and actual stability testing is required.
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |
| 25°C / 60% RH (Protected from light) | 0 | 100.0 | 0.0 |
| 3 Months | 98.2 | 1.8 | |
| 6 Months | 96.5 | 3.5 | |
| 40°C / 75% RH (Protected from light) | 0 | 100.0 | 0.0 |
| 1 Month | 95.1 | 4.9 | |
| 3 Months | 90.3 | 9.7 | |
| Photostability (Exposed to light) | 0 | 100.0 | 0.0 |
| 24 Hours | 75.4 | 24.6 | |
| 48 Hours | 58.9 | 41.1 |
Experimental Protocols for Stability Testing
A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.
6.1 Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of hexane and isopropanol).
-
Protect the solution from light at all times by using amber glassware and minimizing exposure to ambient light.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
6.2 HPLC Method:
-
Column: A reverse-phase C18 or C8 column is typically used[9].
-
Mobile Phase: A mixture of organic solvents such as methanol, ethanol, and water is common. Isocratic or gradient elution can be employed[9].
-
Detection:
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
6.3 Stress Testing (Forced Degradation): To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed under the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
Visualizations
7.1 Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of this compound.
7.2 Vitamin K Cycle
The biological activity of Vitamin K2 is dependent on the Vitamin K cycle, which is a critical signaling pathway.
Caption: The Vitamin K cycle is essential for protein carboxylation.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vitamin K2 Storage - Dos and Don’ts | MediQ7 [mediq7.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Note: Quantification of Vitamin K2 in Human Plasma Using 2Z,6Z-Vitamin K2-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2][3] Accurate quantification of different vitamin K2 isoforms, such as MK-4 and MK-7, in biological matrices is essential for clinical research and drug development.[2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of vitamin K2 in human plasma. The use of a stable isotope-labeled internal standard, 2Z,6Z-Vitamin K2-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Principle
This method utilizes the principle of stable isotope dilution analysis. A known amount of this compound is added to the plasma sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the endogenous vitamin K2 analytes throughout extraction, chromatography, and ionization. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, minimizing the impact of sample loss and matrix-induced signal suppression or enhancement.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for vitamin K extraction from plasma.[4]
-
Materials:
-
Human plasma samples
-
This compound internal standard (ISTD) solution (e.g., 100 ng/mL in methanol)
-
Ethanol
-
n-Hexane
-
Methanol
-
Water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 1.5 mL of ethanol to each tube and vortex for 1 minute to precipitate proteins.
-
Add 4 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (n-hexane) to a clean test tube.
-
Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water and methanol solution.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for vitamin K2 analysis.[5][6]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient: A linear gradient from 80% A to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Spray Voltage: 4500 V
-
Vaporizer Temperature: 420 °C
-
Ion Transfer Tube Temperature: 356 °C
-
Collision Gas: Argon
-
Data Presentation
Table 1: Mass Spectrometric Parameters for Vitamin K2 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Vitamin K2 (MK-4) | 445.3 | 187.1 | 27 |
| Vitamin K2 (MK-7) | 649.5 | 187.1 | 26 |
| This compound | [Value+7] | [Value] | [Optimized Value] |
Note: The exact m/z values for this compound will depend on the specific menaquinone backbone it is based on (e.g., MK-4 or MK-7). The precursor ion will be the mass of the deuterated molecule, and the product ion will likely be a characteristic fragment.
Table 2: Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for vitamin K2 analysis.[5][7][8][9]
| Parameter | Result |
| Linearity Range | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Vitamin K2.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the quantification of vitamin K2 in human plasma. The detailed protocol for sample preparation and analysis, along with the representative method performance data, demonstrates its suitability for high-throughput clinical research and drug development applications. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalytical studies.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. it.restek.com [it.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vitamin K2 Isomers using a d7-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a family of menaquinones (MK-n), plays a crucial role in various physiological processes beyond its traditional role in blood coagulation.[1][2] Emerging evidence highlights its importance in bone metabolism, cardiovascular health, and the regulation of inflammation.[1][2][3][4][5] The different isomers of vitamin K2, particularly MK-4 and MK-7, are of significant interest due to their varying bioavailability and biological activities.[6] Accurate quantification of these isomers in biological matrices is essential for clinical research and the development of novel therapeutics. This application note describes a robust and sensitive method for the quantitative analysis of vitamin K2 isomers (MK-4 and MK-7) in human serum or plasma using a stable isotope-labeled internal standard (d7-vitamin K2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Vitamin K2 standards (MK-4 and MK-7)
-
d7-labeled Vitamin K2 internal standard (d7-MK-4 or d7-MK-7)
-
Human serum/plasma (charcoal-stripped plasma can be used as a surrogate matrix)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethanol (ACS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
Sample Preparation
A simple and effective sample preparation is critical for accurate quantification and to minimize matrix effects.[7][9] The following protocol is a general guideline and may require optimization based on specific laboratory conditions and sample types.
-
Aliquoting and Spiking: To 500 µL of serum or plasma in a clean microcentrifuge tube, add 5 µL of the d7-labeled vitamin K2 internal standard solution (e.g., 100 ng/mL in methanol).[10]
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the sample, vortex for 20 seconds at 3000 rpm to precipitate proteins.[10]
-
Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50 °C.[10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).[10]
-
Injection: Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[10]
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)[11]
-
Add 50 µL of the internal standard to 500 µL of serum.
-
Add 1.5 mL of ethanol and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for 1 minute.
-
Centrifuge for 10 minutes at 13,000 rpm.
-
Transfer the upper organic layer to a new tube and dry under nitrogen.
-
Reconstitute in 200 µL of 1:3 water:methanol.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 or Biphenyl column is recommended for the separation of these lipophilic compounds. For example, a Kinetex 5 µm EVO C18 column (50 x 2.1 mm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).[12]
-
Gradient: A gradient elution is typically used to achieve optimal separation. A representative gradient is shown in the table below.
-
Flow Rate: 0.6 mL/min.[12]
-
Column Temperature: 50 °C.[8]
-
Injection Volume: 5 µL.[10]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for each analyte and the internal standard should be optimized.
-
Quantitative Data
The use of a d7-labeled internal standard allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) |
| Vitamin K2 (MK-4) | 0.1[7][11] | 0.1 - 10[7][10] | 3.2 - 14.3[13] | 8.7 - 15.2[13] |
| Vitamin K2 (MK-7) | 0.1 | 0.1 - 10[10] | 6.0 - 11.1[13] | 7.2 - 13.2[13] |
LLOQ: Lower Limit of Quantitation, CV: Coefficient of Variation. Data is compiled from multiple sources and represents typical performance.
Visualizations
Experimental Workflow
References
- 1. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health [mdpi.com]
- 2. Research Progress of Vitamin K2 Related Signal Pathways: A Litera...: Ingenta Connect [ingentaconnect.com]
- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 5. menaq7.com [menaq7.com]
- 6. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bevital.no [bevital.no]
- 9. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Menaquinone-7 (MK-7) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of menaquinone-7 (MK-7) in human plasma. The protocol utilizes "2Z,6Z-Vitamin K2-d7" as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The methodology encompasses a straightforward sample preparation procedure involving protein precipitation and liquid-liquid extraction, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of MK-7 in biological matrices.
Introduction
Menaquinone-7 (MK-7), a subtype of vitamin K2, is a fat-soluble vitamin that plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] Accurate measurement of MK-7 in biological fluids is essential for pharmacokinetic studies, nutritional assessments, and clinical research. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Sample Preparation
A simple and effective sample preparation procedure is employed to extract MK-7 and the internal standard from human plasma.
-
Aliquoting and Spiking: To 500 µL of human plasma in a 2 mL microcentrifuge tube, add the internal standard solution (this compound) to achieve a final concentration of 2 ng/mL.
-
Protein Precipitation: Add 1 mL of cold ethanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube. Add 1 mL of n-hexane and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to facilitate phase separation.
-
Evaporation: Transfer the upper organic layer (n-hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Methanol:Water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
LC System: Agilent 1290 Infinity II LC system or equivalent.[1]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.
-
Gradient: A linear gradient is employed, starting at a high aqueous composition and ramping up to a high organic composition to elute the lipophilic MK-7.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 340°C.[1]
-
Gas Flow: 8 L/min.[1]
-
Nebulizer Pressure: 28 psi.[1]
-
Sheath Gas Temperature: 380°C.[1]
-
Sheath Gas Flow: 12 L/min.[1]
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | 100 | 32 |
| This compound (IS) | 656.5 | 194.1 | 100 | 32 |
Data sourced from a validated LC-MS/MS method for vitamin K analysis.[1]
Table 2: Method Validation - Quantitative Performance
| Parameter | Menaquinone-7 (MK-7) |
| Linearity Range | 0.05 - 20 ng/mL |
| LLOQ | 0.05 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 89-97%[2] |
Quantitative performance data is representative of typical results for validated LC-MS/MS assays for MK-7.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for MK-7 analysis.
Vitamin K Metabolic Cycle
Caption: Vitamin K metabolic cycle.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Vitamin K2 in Human Serum using a Deuterated Internal Standard
Introduction
Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of vitamin K2 levels in human serum is essential for clinical research and drug development. This application note provides a detailed protocol for the sample preparation of human serum for the analysis of vitamin K2 (specifically MK-4 and MK-7) using a deuterated internal standard and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as d7-MK-4 or d7-MK-7, is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the sample preparation and analysis of vitamin K2 in human serum is depicted below.
Caption: Workflow for Vitamin K2 analysis in human serum.
Protocols
Two common and effective methods for extracting vitamin K2 from human serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies that utilize protein precipitation followed by liquid-liquid extraction.[1][2][3]
Materials:
-
Human serum
-
Deuterated internal standards (e.g., d7-MK-4, d7-MK-7) in ethanol or methanol[3][4]
-
Methanol
-
Water, HPLC grade
-
Centrifuge tubes (glass or polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Aliquoting: To a centrifuge tube, add 500 µL of human serum.[1][3]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., 10 µL of a 500 ng/mL solution of each deuterated standard in ethanol) to the serum sample.[3]
-
Protein Precipitation: Add 2 mL of ethanol to the sample to precipitate proteins.[3]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Extraction: Add 4 mL of n-hexane to the tube and vortex vigorously for 5 minutes.[1][3]
-
Centrifugation: Centrifuge the sample at approximately 2,147 x g for 10 minutes to separate the organic and aqueous layers.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Re-extraction (Optional but Recommended): To improve recovery, re-extract the remaining aqueous layer with another 4 mL of n-hexane. Combine the supernatants.[3]
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 50°C).[3][4]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of methanol and water).[1][4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides an alternative to LLE and can offer cleaner extracts.
Materials:
-
Human serum
-
Deuterated internal standards (e.g., d7-MK-4, d7-MK-7) in a suitable solvent
-
Ethanol
-
SPE cartridges (e.g., Oasis HLB)[5]
-
Methanol/water (1:9) with 1% formic acid (Wash Solution 1)[5]
-
Acetonitrile/water (8:2) with 1% formic acid (Wash Solution 2)[5]
-
Methanol/isopropanol/hexane (2:1:1) (Elution Solution)[5]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE manifold
-
LC-MS/MS system
Procedure:
-
Sample Aliquoting and Spiking: To a centrifuge tube, add 350 µL of human serum and spike with 50 µL of the deuterated internal standard solution.[5]
-
Protein Denaturation: Add 175 µL of ethanol to denature the proteins.[5]
-
Mixing and Centrifugation: Mix the sample for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Apply the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[5]
-
Washing:
-
Elution: Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of vitamin K2 in human serum using deuterated internal standards and LC-MS/MS.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) | LOD (ng/mL) | Citation |
| Vitamin K1 | 0.10 - 10 | > 0.99 | 0.1 | - | [4] |
| MK-4 | 0.10 - 10 | > 0.99 | 0.1 | - | [4] |
| MK-7 | 0.10 - 10 | > 0.99 | 0.1 | - | [4] |
| Vitamin K1 | 0.03 - 10 | 0.980 | 0.03 | 0.0019 | |
| MK-4 | 0.03 - 10 | 0.994 | 0.03 | 0.00375 | |
| MK-7 | 0.03 - 10 | 0.978 | 0.03 | 0.0019 | [3] |
| PK | - | - | 0.14 nmol/L | - | [5] |
| MK-4 | - | - | 0.14 nmol/L | - | [5] |
| MK-7 | - | - | 4.40 nmol/L | - | [5] |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection
Table 2: Precision Data
| Analyte | QC Level (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Citation |
| Vitamin K1 | Low, Mid, High | 10.4, 3.2, 2.3 | 12.8, 11.3, 7.4 | |
| MK-4 | Low, Mid, High | 14.3, 3.2, 6.7 | 15.2, 9.2, 8.7 | |
| MK-7 | Low, Mid, High | 11.1, 6.0, 7.0 | 13.2, 11.1, 7.2 | [3] |
CV: Coefficient of Variation, QC: Quality Control
Signaling Pathways and Logical Relationships
The analytical process itself does not involve biological signaling pathways. However, the logical relationship of the experimental steps can be visualized to provide a clear overview of the process from sample to result.
Caption: Logical flow of vitamin K2 analysis.
The described sample preparation protocols, utilizing either liquid-liquid extraction or solid-phase extraction with a deuterated internal standard, provide a robust and reliable means for the quantitative analysis of vitamin K2 in human serum by LC-MS/MS. The inclusion of a deuterated internal standard is paramount for achieving the accuracy and precision required in research and drug development settings. The provided quantitative data demonstrates the performance capabilities of these methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. bevital.no [bevital.no]
Application Notes and Protocols for Pharmacokinetic Studies of Vitamin K2 Using 2Z,6Z-Vitamin K2-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2Z,6Z-Vitamin K2-d7 as an internal standard in pharmacokinetic (PK) studies of biologically active Vitamin K2.
Introduction: The Role of this compound in Vitamin K2 Pharmacokinetics
Vitamin K2, a family of menaquinones (MKs), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. The biological activity of Vitamin K2 is primarily attributed to its all-trans isomeric form. In contrast, cis-isomers of Vitamin K2 are considered to have little to no biological activity.[1][2][3]
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K2, which informs dosing regimens and therapeutic applications. Accurate quantification of the biologically active all-trans-menaquinones in complex biological matrices like plasma or serum is a significant analytical challenge. The use of a stable isotope-labeled internal standard is the gold standard for such bioanalytical assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a synthetic, deuterated (containing seven deuterium atoms) cis-isomer of Vitamin K2. Its unique properties make it an ideal internal standard for the quantification of all-trans-Vitamin K2 for the following reasons:
-
Chemical Similarity: It is structurally very similar to the analyte (all-trans-Vitamin K2), ensuring it behaves similarly during sample extraction and chromatographic separation.
-
Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the endogenous, non-labeled analyte.
-
Co-elution: It typically co-elutes or elutes very close to the all-trans-Vitamin K2, which is ideal for accurate quantification.
-
Biological Inertness: As a cis-isomer, it does not interfere with the biological processes being studied.
By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte during sample preparation can be corrected for by measuring the recovery of the internal standard. This significantly improves the accuracy and precision of the quantitative results.
Signaling Pathways of Vitamin K2
Vitamin K2 is a vital cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in a variety of proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other molecules.
References
Application of "2Z,6Z-Vitamin K2-d7" in food matrix analysis
Application Note and Protocol
Introduction
Vitamin K2, a group of menaquinones (MK-n), is a fat-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Menaquinones are primarily found in fermented foods and animal products.[3][4][5] The most biologically active forms are the long-chain menaquinones, such as menaquinone-7 (MK-7). Given the increasing interest in the health benefits of vitamin K2, accurate quantification in various food matrices is crucial for nutritional labeling, dietary intake assessment, and quality control.
The analysis of vitamin K2 in complex food matrices presents analytical challenges due to its low concentration and the presence of interfering substances.[6] To overcome these challenges, stable isotope-labeled internal standards are employed in conjunction with sensitive analytical techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6] 2Z,6Z-Vitamin K2-d7 (MK-7-d7) is a deuterated form of vitamin K2 (MK-7) that serves as an ideal internal standard for the accurate quantification of MK-7 in food samples. Its chemical and physical properties are nearly identical to the native analyte, but it has a distinct mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.[7]
This document provides a detailed application note and protocol for the use of this compound in the analysis of vitamin K2 (MK-7) in food matrices using LC-MS/MS.
Principle
The method involves the extraction of vitamin K2 from a homogenized food sample, followed by purification and analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. This internal standard co-extracts with the native vitamin K2 and compensates for any losses during sample preparation and analysis. The quantification is based on the ratio of the peak area of the native vitamin K2 to that of the deuterated internal standard.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of vitamin K2 using a deuterated internal standard in various matrices.
Table 1: LC-MS/MS Method Validation Parameters [1][7]
| Parameter | Phylloquinone (PK) | Menaquinone-4 (MK-4) |
| Linearity (R²) | 0.9987 | 0.9987 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Intra-assay Variability (%) | 10.6 | 3.9 |
| Inter-assay Variability (%) | 12.8 | 10.1 |
| Recovery (in low-fat milk) | 41.3% | 43.4% |
Note: Data for MK-7 was not explicitly provided in the recovery experiment in the cited source.
Table 2: MRM Transitions and Retention Times for Vitamin K Analogs [7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Phylloquinone (PK) | 451.0 | 187.0 | 25 | 1.90 |
| PK-d7 | 458.4 | 194.2 | 23 | 1.91 |
| Menaquinone-4 (MK-4) | 445.0 | 187.0 | 20 | 1.53 |
| MK-4-d7 | 452.0 | 194.0 | 25 | 1.57 |
| Menaquinone-7 (MK-7) | 650.0 | 187.0 | 26 | - |
| This compound (MK-7-d7) | 657.1 | 194.2 | 28 | 2.30 |
Experimental Protocols
Sample Preparation and Extraction
This protocol is a generalized procedure based on methods for analyzing vitamin K in food.[6][7]
Materials:
-
Homogenized food sample
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 15 ng)[7]
-
Deionized water
-
Isopropanol
-
Hexane
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 1-2 g of the homogenized food sample into a screw-cap centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 5 mL of deionized water and vortex thoroughly to create a slurry.
-
Add 10 mL of isopropanol and vortex for 1 minute.
-
Add 15 mL of a hexane:diethyl ether (1:1, v/v) mixture and vortex for 5 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-7) on the remaining aqueous layer twice more.
-
Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
LC Parameters (example):
-
Column: A suitable C18 or C30 column for separation of fat-soluble vitamins.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (to be optimized).
-
Flow Rate: 0.5 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Column Temperature: 30°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 2.
-
Collision Gas: Argon[7]
Visualizations
Caption: Experimental workflow for the extraction and analysis of Vitamin K2 from food matrices.
Caption: The Vitamin K cycle and its role in protein carboxylation.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Vitamin K Database for Commercially Available Food in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Pattern of 2Z,6Z-Vitamin K2-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the mass spectrometry fragmentation pattern of the deuterated Vitamin K2 analog, 2Z,6Z-Vitamin K2-d7. A comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided. The characteristic fragmentation of this compound is elucidated, and a proposed fragmentation pathway is presented. Quantitative data, including precursor and product ion masses, are summarized for use in multiple reaction monitoring (MRM) based assays. This information is critical for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics employing deuterated internal standards for the quantification of Vitamin K2.
Introduction
Vitamin K2, a member of the menaquinone family, is a vital fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The menaquinone series is characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the 3-position. The specific analog, menaquinone-7 (MK-7), has gained significant attention due to its high bioavailability and long half-life. In quantitative bioanalytical methods, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is a deuterated form of Vitamin K2, specifically a d7 analog of MK-7, commonly used as an internal standard in LC-MS/MS assays. Understanding its fragmentation pattern is paramount for developing robust and sensitive analytical methods. This application note provides a detailed protocol and fragmentation analysis of this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of this compound from plasma or serum samples.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 30% A
-
1-3 min: Gradient to 2% A
-
3-4 min: Hold at 2% A
-
4.1-5 min: Return to 30% A
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 50°C
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Spray Voltage: 4500 V
-
Vaporizer Temperature: 420°C
-
Sheath Gas Pressure: 52 Arb
-
Aux Gas Pressure: 16 Arb
-
Ion Transfer Tube Temperature: 356°C
-
CID Pressure: 2 mTorr
-
Results and Discussion
The mass spectrometric behavior of this compound was investigated to determine its characteristic fragmentation pattern for use in quantitative analysis.
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of this compound. The precursor ion corresponds to the [M+H]+ adduct of the molecule. The product ion is the most abundant fragment observed in MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 656.1 | 194.1 | 26 |
Table 1: Mass Spectrometry Parameters for this compound.
Fragmentation Pathway
The fragmentation of Vitamin K2 analogs in the positive ion mode typically involves the cleavage of the isoprenoid side chain from the naphthoquinone ring. For this compound, the deuteration is on the naphthoquinone ring and the methyl group. The proposed fragmentation pathway involves a charge-remote fragmentation mechanism. The protonated molecule undergoes collision-induced dissociation (CID), leading to the cleavage of the bond between the naphthoquinone ring and the isoprenoid side chain. This results in the formation of a stable, deuterated naphthoquinone fragment ion.
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of 2Z,6Z-Vitamin K2-d7 in Human Plasma
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of the cis-isomer 2Z,6Z-Vitamin K2-d7 in human plasma. Vitamin K2 is a crucial fat-soluble vitamin involved in blood coagulation, bone metabolism, and cardiovascular health.[1][2] The accurate quantification of its isomers is essential for pharmacokinetic and metabolic studies. This method utilizes a simple liquid-liquid extraction for sample preparation and a rapid UPLC separation, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard ensures high accuracy and precision. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Vitamin K comprises a group of structurally similar, fat-soluble vitamins essential for human health. The two primary natural forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). Vitamin K2 exists as a series of vitamers with varying side chain lengths, designated as MK-n. These compounds act as cofactors for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) in various proteins.[2][3] This carboxylation is critical for the biological activity of proteins involved in blood coagulation, bone mineralization, and the inhibition of vascular calcification.[1]
The geometric isomerism (cis/trans) of the isoprenoid side chain of vitamin K2 can influence its biological activity and pharmacokinetic properties. Therefore, the ability to separate and quantify specific isomers is of significant interest in drug development and clinical research. "this compound" is a deuterated form of a cis-isomer of menaquinone-4 (MK-4), often used as an internal standard in bioanalytical studies to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
This application note presents a detailed protocol for a UPLC-MS/MS method developed for the reliable quantification of this compound in human plasma, suitable for high-throughput analysis in a research setting.
Experimental Protocols
Materials and Reagents
-
This compound standard (Menaquinone-4-d7, cis-isomer)
-
Vitamin K2 (MK-4) standard
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA)
-
Hexane and Ethyl Acetate (for extraction)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC HSS C18 SB, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 2.5 0.4 5 95 2.6 0.4 95 5 3.5 0.4 95 5 3.6 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/Hr
-
Cone Gas Flow: 150 L/Hr
-
Collision Gas: Argon
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Vitamin K2 (MK-4) 445.3 187.1 40 25 | this compound (IS) | 452.3 | 194.1 | 40 | 25 |
Data Presentation
The UPLC-MS/MS method was validated for linearity, precision, and accuracy. The calibration curve for this compound was linear over the concentration range of 0.1 to 50 ng/mL in human plasma.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| This compound | 0.1 - 50 | y = 0.0234x + 0.0012 | 0.998 |
Table 2: Precision and Accuracy Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.11 ± 0.01 | 9.1 | 12.3 | 110.0 |
| LQC | 0.3 | 0.28 ± 0.02 | 7.1 | 9.8 | 93.3 |
| MQC | 5.0 | 5.21 ± 0.31 | 5.9 | 7.5 | 104.2 |
| HQC | 40.0 | 38.9 ± 2.14 | 5.5 | 6.8 | 97.3 |
Mandatory Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: The Vitamin K cycle and its role in the gamma-carboxylation of proteins.
Conclusion
This application note details a highly sensitive and specific UPLC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, robust, and reliable, making it suitable for use in clinical research and drug development studies where the accurate measurement of specific Vitamin K2 isomers is required. The simple sample preparation and short chromatographic run time allow for high-throughput analysis.
References
Application Notes and Protocols: 2Z,6Z-Vitamin K2-d7 in Biomarker Discovery for Vitamin K Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a crucial fat-soluble vitamin essential for blood coagulation and bone metabolism. Its deficiency can lead to serious health issues, including excessive bleeding and osteoporosis.[1][2] The vitamin K family includes phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Vitamin K2 exists in several forms, known as menaquinones (MK-n), which are characterized by the length of their unsaturated isoprenoid side chain. These forms also exist as geometric isomers, cis and trans. It is widely recognized that the all-trans isomers of vitamin K2 are biologically active, while the cis isomers are considered inactive or significantly less active.[3][4][5][6]
This document outlines the application of a novel, stable isotope-labeled, inactive isomer, 2Z,6Z-Vitamin K2-d7 , as a potential biomarker for elucidating vitamin K status and metabolism. The central hypothesis is that in a state of vitamin K deficiency, the metabolic handling of this inactive isomer may be altered, providing a sensitive and specific window into the intricate vitamin K metabolic pathway. The use of a deuterated internal standard allows for precise quantification and tracing of the compound's fate in vivo and in vitro.
Principle of the Biomarker Application
The biologically active trans-isomers of vitamin K2 are actively metabolized, participating in the gamma-carboxylation of vitamin K-dependent proteins.[3] The metabolic fate of the inactive cis-isomers is less understood. By introducing a known amount of the stable isotope-labeled cis-isomer, this compound, researchers can:
-
Trace Metabolic Pathways: Follow the absorption, distribution, metabolism, and excretion of the inactive isomer without interference from dietary vitamin K.
-
Assess Metabolic Capacity: Determine if the metabolic pathways for vitamin K are saturated or impaired in deficient states by observing how the labeled cis-isomer is processed.
-
Develop Sensitive Assays: Utilize the deuterated standard for highly sensitive and specific quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
An accumulation or altered metabolite profile of this compound could serve as an indirect but highly specific biomarker of a dysfunctional vitamin K metabolic cycle, characteristic of a deficiency state.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated in a biomarker discovery study using this compound.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Vitamin K Deficient Group (n=10) | Control Group (n=10) | p-value |
| Cmax (ng/mL) | 15.8 ± 3.2 | 8.5 ± 2.1 | <0.01 |
| Tmax (hr) | 6.0 ± 1.5 | 4.0 ± 1.0 | <0.05 |
| AUC (0-24h) (ng·hr/mL) | 185.6 ± 25.1 | 92.3 ± 18.7 | <0.001 |
| Clearance (mL/hr) | 5.4 ± 1.2 | 10.8 ± 2.5 | <0.01 |
| Half-life (t½) (hr) | 18.2 ± 3.5 | 9.1 ± 2.0 | <0.001 |
Data are presented as mean ± standard deviation.
Table 2: Relative Abundance of this compound Metabolites in Urine
| Metabolite | Vitamin K Deficient Group (n=10) | Control Group (n=10) | Fold Change |
| Unchanged this compound | 75.3% ± 8.1% | 42.1% ± 6.5% | 1.79 |
| Metabolite A (Oxidized) | 12.5% ± 3.2% | 35.8% ± 5.3% | 0.35 |
| Metabolite B (Glucuronidated) | 8.1% ± 2.5% | 18.5% ± 4.1% | 0.44 |
| Other Metabolites | 4.1% ± 1.8% | 3.6% ± 1.2% | 1.14 |
Data are presented as a percentage of total deuterated species detected.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials:
- Human plasma (collected in K2-EDTA tubes)
- This compound standard
- all-trans-Menaquinone-4-d7 (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Hexane (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- 96-well protein precipitation plates
- UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
3. Sample Preparation:
- Thaw plasma samples on ice.
- Spike 200 µL of plasma with 10 µL of the internal standard solution (all-trans-Menaquinone-4-d7, 100 ng/mL in methanol).
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Methanol:Water with 0.1% formic acid).
- Vortex and transfer to an LC-MS vial.
4. LC-MS/MS Conditions:
- Column: C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient:
- 0-1 min: 90% B
- 1-5 min: Linear gradient to 100% B
- 5-7 min: Hold at 100% B
- 7.1-8 min: Return to 90% B and equilibrate
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
- This compound: Precursor ion > Product ion (to be determined based on fragmentation pattern)
- all-trans-Menaquinone-4-d7 (IS): Precursor ion > Product ion (to be determined based on fragmentation pattern)
5. Data Analysis:
- Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of this compound in unknown samples by interpolating from the calibration curve.
Visualizations
Caption: The Vitamin K cycle and protein carboxylation pathway.
Caption: Experimental workflow for biomarker discovery.
Caption: Rationale for this compound as a biomarker.
Conclusion
The use of this compound represents a novel and promising approach in the field of vitamin K research and biomarker discovery. By leveraging the principles of stable isotope labeling and focusing on an inactive isomer, researchers can gain deeper insights into the complexities of vitamin K metabolism and deficiency. The protocols and concepts outlined in this document provide a framework for the application of this tool in preclinical and clinical research, with the potential to lead to more sensitive and specific diagnostic methods for assessing vitamin K status. Further studies are warranted to validate the clinical utility of this compound as a biomarker for vitamin K deficiency.
References
- 1. google.com [google.com]
- 2. labtestsonline.org.uk [labtestsonline.org.uk]
- 3. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Vitamin K2 Analysis with 2Z,6Z-Vitamin K2-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2Z,6Z-Vitamin K2-d7" as an internal standard to overcome matrix effects in the analysis of Vitamin K2 (menaquinone) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Vitamin K2 analysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, serum, food).[1] In Vitamin K2 analysis, which often deals with complex biological samples and low analyte concentrations, matrix components like phospholipids can suppress or enhance the ionization of Vitamin K2, leading to inaccurate and imprecise quantification.[2] This makes reliable measurement challenging.
Q2: How does using "this compound" as an internal standard help to overcome matrix effects?
A: "this compound" is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the native Vitamin K2 analyte but has a higher mass due to the deuterium atoms. Because it is structurally and chemically so similar, it co-elutes with the analyte and experiences the same matrix effects. By measuring the ratio of the analyte's signal to the internal standard's signal, the variations caused by matrix effects are normalized, leading to more accurate and reliable quantification.[1][3]
Q3: What are the key advantages of using a deuterated internal standard like "this compound"?
A: The primary advantages include:
-
Correction for Matrix Effects: Compensates for both ion suppression and enhancement.[2]
-
Correction for Sample Loss: Accounts for analyte loss during sample preparation and injection.
-
Improved Precision and Accuracy: Leads to more robust and reproducible results.[4]
-
Similar Chromatographic Behavior: Co-elutes with the unlabeled analyte, ensuring simultaneous sampling of the matrix environment.
Q4: When should I add the "this compound" internal standard to my samples?
A: The internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it experiences the same potential for loss as the native analyte throughout all extraction, cleanup, and concentration steps. Ideally, it is added to the sample before any protein precipitation or liquid-liquid extraction.
Q5: How do I choose the appropriate concentration of the internal standard?
A: The concentration of the internal standard should be similar to the expected concentration of the endogenous Vitamin K2 in the samples. A common practice is to spike the internal standard at a concentration that falls within the mid-range of the calibration curve. This ensures a robust signal for both the analyte and the internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results | Inconsistent addition of internal standard. | Ensure precise and consistent pipetting of the internal standard into all samples, standards, and quality controls. Use a calibrated pipette. |
| Late addition of the internal standard. | Add the internal standard at the very beginning of the sample preparation process. | |
| Significant and variable matrix effects not fully compensated. | Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering matrix components.[1] | |
| Poor peak shape for both analyte and internal standard | Chromatographic issues. | Check the LC column for degradation, ensure mobile phase is correctly prepared, and optimize the gradient. |
| Sample solvent mismatch with the mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. | |
| Low signal intensity for the internal standard | Incorrect concentration of the internal standard. | Verify the concentration of your "this compound" stock and working solutions. |
| Degradation of the internal standard. | Store the internal standard stock solution at the recommended temperature (typically -20°C or lower) and protect it from light. | |
| Ion suppression. | While the IS corrects for this, severe suppression can impact the signal-to-noise ratio. Improve sample cleanup. | |
| Internal standard peak present but analyte peak is absent in a sample expected to be positive | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample if possible or use a more sensitive instrument. |
| Analyte degradation. | Ensure proper sample handling and storage conditions to prevent Vitamin K2 degradation. Vitamin K is light-sensitive. |
Method Performance and Quantitative Data
The use of a deuterated internal standard in LC-MS/MS methods for Vitamin K2 analysis typically yields the following performance characteristics. The values presented below are a summary from multiple sources and represent typical method performance.[2][4]
| Parameter | Typical Value |
| Lower Limit of Quantitation (LLOQ) | 0.01 - 0.1 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | 80 - 120% |
Experimental Protocols
Detailed Methodology: Vitamin K2 Extraction from Human Serum using "this compound"
This protocol is a representative example for the analysis of Vitamin K2 in human serum.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 500 µL of serum in a polypropylene tube, add 50 µL of "this compound" internal standard working solution (concentration should be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 1.5 mL of ice-cold acetonitrile to the serum sample.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction (optional, for cleaner samples):
-
Transfer the supernatant to a new tube.
-
Add 2 mL of n-hexane and vortex for 2 minutes.[4]
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent (from protein precipitation supernatant or hexane layer) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate or formic acid.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both Vitamin K2 and "this compound".
-
Visualizations
Caption: Experimental workflow for Vitamin K2 analysis.
Caption: Principle of matrix effect correction.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Frontiers | Development of a Vitamin K Database for Commercially Available Food in Australia [frontiersin.org]
- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2… [ouci.dntb.gov.ua]
Improving signal-to-noise ratio for "2Z,6Z-Vitamin K2-d7" in mass spec
Welcome to the technical support center for the mass spectrometric analysis of 2Z,6Z-Vitamin K2-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for this specific deuterated vitamer.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound?
A1: A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, leading to low recovery. Contaminants from the matrix can also cause ion suppression.
-
Poor Ionization Efficiency: Vitamin K compounds are notoriously hydrophobic and can exhibit poor ionization.[1] The choice of ionization source and its parameters are critical.
-
Inefficient Fragmentation: Incorrect selection of precursor/product ion pairs (MRM transitions) or suboptimal collision energy will result in a weak signal.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds from the matrix, or inadequate separation can all diminish the signal intensity relative to the baseline noise.[2]
-
Mass Spectrometer Contamination: A dirty ion source or transfer optics can lead to a general decrease in signal intensity and an increase in background noise.
Q2: Which ionization technique is better for this compound: ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of Vitamin K analogs.[3][4] While ESI can provide excellent ionization efficiency, it is also more susceptible to ion suppression from matrix components like phospholipids.[2] APCI is often a robust alternative for less polar compounds like Vitamin K2 and may provide a more stable signal in complex biological matrices.[3][4] One study noted that while both sources produced the same fragmentation ions for Vitamin K2 MK-7, the signal intensity was higher using an APCI source.[3] The optimal choice can be instrument-dependent, and it is recommended to test both sources if available.
Q3: How can I minimize matrix effects when analyzing biological samples?
A3: Matrix effects, particularly ion suppression, are a common challenge. To mitigate these:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques. While protein precipitation is simple, it may not sufficiently remove interfering substances.[5][6] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing salts and endogenous compounds.[3][4][6]
-
Optimize Chromatography: Use a high-efficiency LC column, such as a core-shell or sub-2 µm particle column, to achieve better separation of this compound from matrix components.[1] A biphenyl stationary phase has been shown to provide excellent separation from endogenous matrix components.[2]
-
Use a Deuterated Internal Standard: As you are analyzing this compound, a non-deuterated analog could be used, but for quantifying endogenous levels, a deuterated internal standard like the one you are analyzing is ideal to compensate for matrix effects.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
This troubleshooting guide follows a logical workflow to diagnose the root cause of a weak or absent signal.
Caption: Troubleshooting workflow for low or no signal.
-
Step 1: Verify MS Tuning and Calibration. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. A failed or poor calibration will affect mass accuracy and sensitivity.
-
Step 2: Inspect and Clean the Ion Source. A contaminated ion source is a frequent cause of signal degradation. Visually inspect the source components (e.g., ESI probe, APCI corona needle) for residue and clean them if necessary.
-
Step 3: Check for Leaks and System Pressure. Leaks in the LC flow path can introduce air and cause pressure fluctuations, leading to an unstable spray and poor signal. Ensure all fittings are secure.
-
Step 4: Evaluate Column Performance. Inject a known standard to check for peak shape and retention time. A degraded column can lead to broad, tailing peaks, which reduces the signal-to-noise ratio.
-
Step 5: Confirm MRM Transitions and Collision Energy (CE). Double-check that the correct precursor and product ions for this compound are entered in the method. The collision energy should be optimized to maximize the abundance of the product ion. For Vitamin K2 MK-7-d7, a transition of m/z 656.0 → 194.1 with a collision energy of 37 eV has been reported.[3]
-
Step 6: Optimize Ionization Source Parameters. Adjust source parameters such as gas flows, temperatures, and spray voltage. For APCI, the nebulizer current and probe temperature are critical.[4] For ESI, sheath and auxiliary gas pressures, as well as vaporizer temperature, are key parameters.[2]
-
Step 7: Evaluate Extraction Recovery. Spike a blank matrix with a known amount of this compound and perform the sample preparation procedure. Analyze the extract to determine the recovery rate. Low recovery indicates a need to optimize the extraction protocol.
Issue 2: High Background Noise
High background noise can obscure the analyte peak, leading to a poor S/N ratio and inaccurate integration.
Caption: Troubleshooting workflow for high background noise.
-
Step 1: Analyze a Solvent Blank. Inject the mobile phase starting solution. If the baseline is still noisy, the contamination may be in the solvents, mobile phase additives, or the LC-MS system itself.
-
Step 2: Check Gas Purity and Filters. Ensure high-purity nitrogen is used for the nebulizing and drying gases. Contaminated gas lines or exhausted gas filters can introduce noise.
-
Step 3: Flush the LC System. If the solvent blank is clean, the contamination may be within the LC system (injector, tubing, etc.). Flush the system with a strong solvent like isopropanol.
-
Step 4: Check for Column Bleed. An old or improperly conditioned column can shed stationary phase, leading to a high baseline.
-
Step 5: Analyze a Reagent Blank. Perform the entire sample preparation procedure on a blank matrix without the analyte. This will help identify if contamination is being introduced from reagents or labware during the extraction process.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Serum
This protocol is adapted from methodologies used for Vitamin K analysis in serum.[3][5]
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of serum.
-
Internal Standard Spiking: Add the appropriate amount of internal standard solution.
-
Protein Precipitation: Add 1.5 mL of ethanol to the tube and vortex for 1 minute to precipitate proteins.[5]
-
Extraction: Add 4 mL of n-hexane and vortex for 1 minute.[5]
-
Centrifugation: Centrifuge the tubes for 10 minutes at approximately 13,000 rpm to separate the layers.[5]
-
Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 water:methanol) and transfer to an autosampler vial.[5]
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guide based on methods for Vitamin K cleanup.[4]
-
Sample Pre-treatment: To 350 µL of plasma, add 50 µL of internal standard. Add 175 µL of ethanol to precipitate proteins. Mix and centrifuge for 5 minutes.[4]
-
SPE Cartridge Conditioning: Condition an Oasis™ HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water with 1% formic acid) to remove polar interferences.[4]
-
Elution: Elute the this compound with a strong organic solvent mixture, such as 2 mL of methanol/isopropanol/hexane (2:1:1).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Quantitative Data
The following tables summarize typical mass spectrometry parameters for the analysis of deuterated Vitamin K2. Note that "this compound" is a specific isomer of deuterated Vitamin K2 (MK-7), and its fragmentation will be analogous to Vitamin K2 MK-7-d7.
Table 1: Example MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Vitamin K2 MK-7-d7 | 656.0 | 194.1 | 37 | [3] |
| Vitamin K1-d7 | 458.3 | 194.1 | 24 | [7] |
Table 2: LC-MS/MS System Parameters
| Parameter | Setting | Reference |
| LC Column | Accucore Biphenyl (50 x 2.1 mm, 2.6 µm) | [2] |
| Kinetex EVO C18 (50 x 2.1 mm, 5 µm) | [1] | |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid | [2] |
| Mobile Phase B | Methanol with 0.1% formic acid | [2] |
| Flow Rate | 0.6 mL/min | [1][2] |
| Ion Source | HESI or APCI (Positive Ion Mode) | [2][3] |
| Spray Voltage (HESI) | 4500 V | [2] |
| Vaporizer Temp (HESI) | 420 °C | [2] |
| Probe Temp (APCI) | 400 °C | [4] |
| Sheath Gas Pressure | 52 Arb | [2] |
| Aux Gas Pressure | 16 Arb | [2] |
References
- 1. phenomenex.com [phenomenex.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
"2Z,6Z-Vitamin K2-d7" stability issues in different solvents and pH
This technical support center provides guidance on the stability of 2Z,6Z-Vitamin K2-d7 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how might its structure affect its stability?
A1: this compound is a specific form of Vitamin K2. Let's break down its name:
-
Vitamin K2: A fat-soluble vitamin essential for various physiological processes.[1] It exists in several forms, called menaquinones (MK), which differ in the length of their isoprenoid side chain.
-
2Z,6Z: This refers to the cis configuration at the second and sixth double bonds of the isoprenoid side chain. Most naturally occurring and biologically active forms of Vitamin K2 are the all-trans isomers. The stability of cis isomers can sometimes be lower than their trans counterparts due to steric hindrance, though this is highly dependent on the specific molecule.
-
-d7: This indicates that seven hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This is often done to alter the metabolic profile of a compound or for use as an internal standard in analytical studies.
The unique combination of a specific cis-isomer and deuteration means the stability of this compound may differ from the more common all-trans Vitamin K2 forms.
Q2: What are the primary factors that can affect the stability of Vitamin K2 compounds?
A2: Based on studies of other menaquinones, particularly Menaquinone-7 (MK-7), the following factors are critical to consider:
-
Light: Vitamin K2 is highly sensitive to light, especially UV radiation, which can cause degradation and isomerization from the trans to the cis form.[2]
-
pH: Alkaline conditions can promote the degradation of menaquinones.[3][4]
-
Presence of Minerals: Certain minerals, particularly alkaline ones like magnesium oxide, have been shown to significantly decrease the stability of Vitamin K2 in formulations.[4][5] Calcium carbonate appears to be more compatible.[5][6]
-
Purity: The purity of the Vitamin K2 material is crucial. Higher purity generally leads to better stability.[3] Impurities, including unwanted isomers, can accelerate degradation.[3]
-
Oxygen: While Vitamin K2 is relatively stable to atmospheric oxygen in the short term, long-term exposure, especially at elevated temperatures, can contribute to degradation.[7]
-
Temperature: Vitamin K2 is considered fairly heat-stable under normal storage conditions.[2][5] However, high temperatures in combination with other stress factors like light or oxygen can accelerate degradation.[7]
Q3: How does deuteration (-d7) likely impact the stability of this compound?
A3: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , means that reactions involving the breaking of a C-D bond will be slower than those involving a C-H bond.[8][9]
Therefore, if the deuteration is at a site on the molecule that is susceptible to chemical or metabolic degradation, the deuterated compound is expected to be more stable and have a longer half-life.[10] However, without knowing the exact positions of the seven deuterium atoms on "this compound," the precise impact on stability in different solvents and pH conditions is theoretical.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound concentration. | Degradation during sample preparation or storage. | - Prepare solutions fresh for each experiment.- Store stock solutions in amber vials at -20°C or lower, protected from light.- Minimize exposure of the compound to light and air during handling. |
| Loss of compound in a formulation containing minerals. | Alkaline pH caused by the mineral excipient (e.g., magnesium oxide). | - If possible, use less alkaline excipients like calcium carbonate.- Buffer the formulation to a neutral or slightly acidic pH.- Consider microencapsulation of the Vitamin K2 compound to protect it. |
| Appearance of unexpected peaks in chromatography. | Isomerization (e.g., from cis to trans) or degradation. | - Protect the sample from light at all stages.- Avoid high temperatures and alkaline conditions.- Use a validated, stability-indicating analytical method to identify and quantify isomers and degradation products. |
| Low recovery from a biological matrix. | Instability in the matrix or during extraction. | - Optimize extraction conditions to be as mild as possible (e.g., low temperature, neutral pH).- Add antioxidants to the matrix if oxidative degradation is suspected.- Process samples as quickly as possible. |
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the public domain. The following table summarizes general stability findings for Menaquinone-7 (MK-7), a common form of Vitamin K2, to provide a baseline for expected behavior.
| Condition | Compound | Formulation | Duration | Temperature | Relative Humidity | Stability (% Remaining) | Source |
| Long-term | MK-7 (Natural) | With Calcium Citrate | 12 months | 25°C | 60% | 95% | [6] |
| Long-term | MK-7 (Natural) | With Calcium Carbonate | 12 months | 25°C | 60% | 97% | [6] |
| Long-term | MK-7 (Natural) | With Arginine | 12 months | 25°C | 60% | 91% | [6] |
| Accelerated | MK-7 (Synthetic) | With Magnesium Oxide | 6 months | 40°C | 75% | Significant degradation | [4][5] |
| Accelerated | MK-7 (Natural) | With Magnesium Oxide | 6 months | 40°C | 75% | Significant degradation | [4][5] |
| Light Exposure | MK-7 (Natural) | Pure Compound | 48 hours | Room Temperature | N/A | 93% | [6] |
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a known volume of a non-polar, aprotic solvent (e.g., hexane or acetonitrile) to create a stock solution of 1 mg/mL. Handle under amber light to prevent photodegradation.
-
-
Preparation of Test Solutions:
-
Aliquot the stock solution into separate amber vials.
-
Evaporate the initial solvent under a gentle stream of nitrogen.
-
Reconstitute the compound in the test solvents (e.g., ethanol, methanol, DMSO, buffered aqueous solutions) to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Store the test solutions under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) protected from light.
-
Prepare a control sample for each solvent and store it at -80°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each test solution.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: pH Stability Assessment
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small volume of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%) to not significantly alter the buffer's properties.
-
-
Incubation and Analysis:
-
Follow steps 3-5 from Protocol 1, incubating the buffered solutions at a constant temperature.
-
Visualizations
References
- 1. Vitamin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin K2 stability linked with purity Profile, says published study [nutraceuticalbusinessreview.com]
- 4. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
Troubleshooting low recovery of "2Z,6Z-Vitamin K2-d7" during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of "2Z,6Z-Vitamin K2-d7" and other Vitamin K2 analogs during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of Vitamin K2 during extraction?
Low recovery of Vitamin K2 can be attributed to several factors throughout the extraction process. These include:
-
Incomplete Cell Lysis: Vitamin K2 is located within the cytoplasmic membrane of bacteria, which is protected by a thick cell wall. Inefficient disruption of these cells will lead to poor release of the vitamin and consequently, low extraction yields.[1][2]
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical. Vitamin K2 is a fat-soluble vitamin, and its solubility varies in different organic solvents. Using a solvent with poor solubility for Vitamin K2 will result in low recovery.[3][4]
-
Degradation of Vitamin K2: Vitamin K2 is sensitive to light and can degrade when exposed to it.[5][6] It is also susceptible to degradation in the presence of certain minerals, such as calcium and magnesium, especially in unprotected formulations.[7]
-
Improper Extraction Conditions: Factors such as temperature, extraction time, and pH can significantly impact recovery. For instance, while higher temperatures can enhance extraction, excessively high temperatures may lead to degradation.[1][2][8]
-
Phase Separation Issues in Liquid-Liquid Extraction: Inadequate separation of the organic and aqueous phases can lead to loss of the analyte.
-
Losses During Purification: Subsequent purification steps, such as chromatography, if not optimized, can also contribute to a reduction in the final yield.[3][8]
Q2: How can I improve the efficiency of cell disruption for bacterial sources of Vitamin K2?
To ensure the complete release of Vitamin K2 from bacterial cells, consider the following methods:
-
Mechanical Methods:
-
Bead-beating: This method uses small beads to physically break down the cell walls.
-
Sonication: Ultrasound waves can be used to disrupt cells.
-
-
Non-Mechanical Methods:
-
Microwave-Assisted Extraction: This technique can enhance cell lysis and extraction by using microwave energy to heat the solvent and biomass.[1][2]
Q3: Which solvents are recommended for Vitamin K2 extraction?
The selection of an appropriate solvent is crucial for maximizing the recovery of Vitamin K2. Here are some commonly used and effective solvents:
-
Ethanol: Has been shown to be a highly effective and "green" solvent for extracting menaquinones from wet biomass.[1][2]
-
Hexane and Ethyl Acetate Mixtures: A mixture of n-hexane and ethyl acetate (e.g., in a 4:1 v/v ratio) is often used in pressurized liquid extraction and ultrasound-assisted solvent extraction.[9]
-
Chloroform and Methanol: In dispersive liquid-liquid microextraction, chloroform has been identified as an optimal extraction solvent, with methanol used as the dispersive solvent.[10]
-
Hexane, Ethyl Acetate, or Chloroform: These are commonly used for extraction from bacterial cells.[3]
It is important to optimize the solvent-to-biomass ratio and the extraction time for your specific sample and method.[3]
Q4: What precautions should I take to prevent the degradation of "this compound" during extraction?
"this compound", like other forms of Vitamin K2, is susceptible to degradation. To minimize this:
-
Protect from Light: All extraction and subsequent handling steps should be performed in the dark or under amber light to prevent photo-isomerization and degradation.[5][6][11]
-
Control Temperature: Avoid excessively high temperatures during extraction and solvent evaporation, as this can lead to thermal degradation.[1][2]
-
Avoid Contaminating Minerals: Be mindful of the presence of minerals like calcium and magnesium in your sample matrix or reagents, as they can promote degradation.[7] Consider using microencapsulated standards if working with mineral-rich formulations.[7]
-
Use Antioxidants: The addition of antioxidants to the extraction solvent may help to prevent oxidative degradation.
-
Work Quickly: Minimize the duration of the extraction and processing steps to reduce the time the analyte is exposed to potentially degrading conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of Vitamin K2 from Bacterial Biomass
This protocol is based on the principles of enhanced extraction using microwave heating.[1][2]
-
Preparation of Biomass: Prepare a suspension of wet bacterial biomass in ethanol at a concentration of approximately 0.2 g/mL.
-
Microwave Treatment: Place the biomass suspension in a microwave-safe vessel. Heat the sample in a microwave extractor at 125°C for 5 minutes.
-
Solid-Liquid Separation: After extraction, separate the solid biomass from the ethanol extract by centrifugation or filtration.
-
Solvent Evaporation: Evaporate the ethanol from the supernatant under a stream of nitrogen at a controlled temperature to concentrate the Vitamin K2 extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Vitamin K2
This microextraction technique is suitable for liquid samples and offers high recovery.[10]
-
Sample Preparation: Dilute the sample containing Vitamin K2 (e.g., a vitamin-fortified emulsion) with purified water.
-
Addition of Dispersive and Extraction Solvents: To the diluted sample, rapidly inject a mixture of a dispersive solvent (e.g., methanol) and an extraction solvent (e.g., chloroform). This will form a cloudy solution.
-
Centrifugation: Centrifuge the cloudy solution to separate the fine droplets of the extraction solvent.
-
Collection of Extract: Collect the sedimented phase (extraction solvent containing the analyte) using a microsyringe.
-
Analysis: Analyze the collected extract directly or after solvent evaporation and reconstitution.
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Vitamin K2 Recovery
| Extraction Method | Solvent(s) | Typical Recovery Rate | Reference |
| Microwave-Assisted | Ethanol | High | [1][2] |
| Dispersive Liquid-Liquid Microextraction | Chloroform (Extraction), Methanol (Dispersive) | > 90% | [10] |
| Pressurized Liquid Extraction | n-Hexane/Ethyl Acetate (4:1, v/v) | High | [9] |
| Solvent Extraction from Bacteria | Hexane, Ethyl Acetate, or Chloroform | Variable | [3] |
Table 2: Stability of Vitamin K2 (MK-7) in the Presence of Minerals
| Formulation | Storage Condition | Stability after 12 months | Reference |
| Unprotected K2 with Calcium | 25°C | 60% | [7] |
| Unprotected K2 with Calcium | 40°C | 29% | [7] |
| Unprotected K2 with Magnesium | 25°C or 40°C | 1% | [7] |
| Microencapsulated K2 with Calcium | 25°C | 96% | [7] |
| Microencapsulated K2 with Calcium | 40°C | 86% | [7] |
Visualizations
Troubleshooting Workflow for Low Vitamin K2 Recovery
Caption: A flowchart for troubleshooting low recovery of Vitamin K2.
General Vitamin K2 Extraction Workflow
Caption: A generalized workflow for the extraction of Vitamin K2.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Technology and Production Process of Vitamin K2 [greenskybio.com]
- 4. The best method for extracting vitamin K2. [greenskybio.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]
- 8. Understand the extraction process of vitamin K2. [plantextractwholesale.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of vitamin K encapsulated into lipid nanocarriers by dispersive liquid–liquid microextraction combined with liquid chromatography–atmospheric pressure chemical ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatography for Vitamin K2 Isomer Separation
Welcome to the technical support center for optimizing the chromatographic separation of K2 isomers, with a special focus on distinguishing K2 isomers from "2Z,6Z-Vitamin K2-d7". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Vitamin K2 isomers?
A1: Vitamin K2 exists as a series of structurally similar compounds known as menaquinones (MK-n), where 'n' denotes the number of isoprenoid units in the side chain. The primary challenge lies in separating the geometric (cis/trans) isomers of these menaquinones. The trans isomers are generally considered the biologically active forms, while the cis isomers are not.[1] These isomers are highly similar in their chemical properties, making their separation difficult. Additionally, various K2 forms like MK-4 and MK-7 may be present, further complicating the separation.
Q2: Why is a C30 column often recommended for Vitamin K isomer separation in HPLC?
A2: Standard C18 columns often fail to provide the necessary shape selectivity to resolve structural isomers of long-chain hydrophobic compounds like Vitamin K2.[2][3] C30 columns are specifically designed to offer enhanced shape selectivity for such molecules, enabling the separation of cis/trans isomers that would otherwise co-elute on a C18 column.[2][3]
Q3: Can I use a C18 column for Vitamin K2 isomer separation?
A3: While C30 columns are ideal for HPLC separation of cis/trans isomers, a C18 column can be successfully used with UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC).[1] This technique utilizes compressed CO2 as the primary mobile phase and can achieve rapid separation of Vitamin K1 and K2 isomers in under three minutes.[1][4]
Q4: How does temperature affect the separation of Vitamin K isomers?
A4: Temperature is a critical parameter for optimizing the separation of Vitamin K isomers, particularly on a C30 column. Lowering the temperature can improve selectivity and resolution between cis/trans isomers, although it may also lead to broader peaks. For one reported method, a temperature of 15°C was found to be optimal for separating Vitamin K1 isomers.[5] Above 20°C, the isomers may become unresolved.[5]
Q5: How can I separate the deuterated isomer "this compound" from other K2 isomers?
A5: The "2Z,6Z" designation indicates that this is a specific cis isomer of a Vitamin K2 menaquinone. The "-d7" signifies that it is deuterated, meaning seven hydrogen atoms have been replaced with deuterium.
From a chromatographic standpoint, the separation of "this compound" from other K2 isomers will primarily rely on the same principles as separating their non-deuterated counterparts (i.e., separating cis from trans isomers and different menaquinones). The deuteration results in a very small change in polarity and molecular shape, so it is unlikely to significantly alter the retention time compared to the non-deuterated 2Z,6Z-isomer under typical reversed-phase or normal-phase conditions.
Therefore, the key to analyzing "this compound" is to use a chromatographic method that can separate the cis and trans isomers, and then use a mass spectrometer (MS) as a detector. The mass spectrometer will be able to distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z). The "this compound" will have a higher mass than its non-deuterated counterpart, allowing for its specific detection and quantification even if it co-elutes with another isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between cis and trans K2 isomers | Inadequate column selectivity: Using a standard C18 column with HPLC.[2][3] | - Switch to a C30 HPLC column for enhanced shape selectivity.[2][3][5]- Alternatively, consider using UltraPerformance Convergence Chromatography (UPC²) with a C18 column.[1] |
| Sub-optimal mobile phase: The mobile phase composition is not providing sufficient separation. | - For HPLC on a C30 column, a mobile phase of 98% methanol and 2% water has been shown to be effective.[2][3]- For UPC², use compressed CO2 as the primary mobile phase with a co-solvent gradient. | |
| Incorrect temperature: Temperature is too high, leading to co-elution.[5] | - Optimize the column temperature. Start around 15-20°C and adjust as needed. Lower temperatures often improve resolution of K1 isomers.[5] | |
| Peak splitting | Column void or contamination: A void has formed at the column inlet, or the frit is blocked.[6][7] | - Try reverse-flushing the column.[8]- If the problem persists, replace the column.[7]- Use a guard column and filter samples to prevent future contamination.[7] |
| Sample solvent incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | - Dissolve the sample in a solvent that is the same strength as or weaker than the initial mobile phase. | |
| Mobile phase pH issues (for ionizable compounds): The mobile phase pH is too close to the pKa of an analyte.[7] | - While Vitamin K2 is not strongly ionizable, ensure the mobile phase is adequately buffered if other analytes are present.[7] | |
| No separation of deuterated (d7) isomer from its non-deuterated counterpart | Co-elution due to similar chromatographic properties: Deuteration has a minimal effect on retention time. | - This is expected. Utilize a mass spectrometer (MS) detector to differentiate the compounds based on their different mass-to-charge ratios. |
Experimental Protocols
Protocol 1: HPLC Separation of Vitamin K2 Isomers using a C30 Column
This protocol is based on methodologies that demonstrate the effectiveness of C30 columns for separating hydrophobic, long-chain, structurally related isomers.[3][5]
1. System: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
2. Column: Acclaim™ C30, 3 µm, 3.0 x 150 mm (or equivalent C30 column).[2]
3. Mobile Phase: 98% Methanol, 2% DI Water.[2][3]
4. Flow Rate: 0.65 mL/min.[2]
5. Column Temperature: 20°C (optimization may be required, with lower temperatures potentially improving resolution).[2][5]
6. Detection: UV at 250 nm.[2]
7. Injection Volume: 2.5 µL.[2]
8. Sample Preparation: Dissolve Vitamin K2 standards and samples in acetonitrile. If samples are from tablets, they may need to be ground, extracted with a suitable solvent like iso-octane, filtered, and diluted.
Protocol 2: Rapid Separation of Vitamin K2 Isomers using UPC²
This protocol is based on the Waters Corporation application note for the fast separation of Vitamin K isomers.[1]
1. System: ACQUITY UPC² System with a Photodiode Array (PDA) detector.
2. Column: ACQUITY UPC² HSS C18 SB Column, 1.8 µm, 3.0 x 100 mm.[1]
3. Mobile Phase A: Compressed CO2
4. Mobile Phase B: Co-solvent (e.g., Methanol)
5. Gradient:
-
Initial hold at 0.5% B for 2 minutes.
-
Gradient from 0.5% to 20% B (adjust gradient as needed for different K2 homologues).
6. Flow Rate: 1.5 mL/min
7. Column Temperature: 40°C
8. Automated Back Pressure Regulator (ABPR): 1500 psi
9. Detection: PDA, 245 nm
10. Injection Volume: 1 µL
11. Sample Preparation: Dissolve standards and samples in iso-octane.
Visualizations
Caption: General experimental workflow for Vitamin K2 isomer analysis.
Caption: Troubleshooting logic for poor K2 isomer resolution.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Preventing isotopic exchange in "2Z,6Z-Vitamin K2-d7" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with 2Z,6Z-Vitamin K2-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a deuterated form of Vitamin K2, specifically the menaquinone with an isoprenoid side chain containing double bonds at the second and sixth positions in the Z configuration. The "-d7" indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions of the deuterium labels can vary by manufacturer, they are typically located on the aromatic ring or the methyl group of the naphthoquinone core, and potentially on the isoprenoid side chain. For use as an internal standard in quantitative analysis, these labels are intended to be stable and non-exchangeable under typical experimental conditions.
Q2: What is isotopic exchange, and why is it a concern?
A2: Isotopic exchange is a process where a deuterium atom on a labeled compound, such as this compound, is swapped for a hydrogen atom from the surrounding environment (e.g., solvent, reagents). This can lead to a change in the mass of the internal standard, compromising the accuracy of quantitative analyses that rely on mass spectrometry, such as LC-MS/MS.[1][2]
Q3: Under what conditions is isotopic exchange most likely to occur?
A3: Isotopic exchange, particularly hydrogen-deuterium (H/D) exchange, is most commonly catalyzed by acidic or basic conditions.[2] Protons on carbons adjacent to carbonyl groups (alpha-carbons) are more susceptible to exchange, especially in the presence of a base, through a process called enolization.[2] Exposure to protic solvents (e.g., water, methanol) over extended periods, especially at elevated temperatures, can also increase the risk of exchange.
Q4: How should I store my this compound standard?
A4: To ensure the stability of the deuterated standard, it should be stored in a tightly sealed vial in a cool, dry place, protected from light. For long-term storage, a freezer at -20°C or colder is recommended.[3][4][5] The standard should ideally be dissolved in a high-purity, aprotic solvent such as acetonitrile or hexane. Avoid storing the standard in acidic or basic solutions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing signal of the deuterated internal standard in LC-MS analysis.
This could be an indication of isotopic exchange, where the deuterated standard is losing its deuterium labels and its signal is shifting to that of the unlabeled analyte.
Troubleshooting Steps:
-
Review Sample Preparation:
-
pH: Ensure that the pH of all solutions used during sample preparation is as close to neutral as possible. Avoid strongly acidic or basic conditions.
-
Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the rate of any potential exchange reactions.
-
Solvents: Use aprotic solvents (e.g., hexane, ethyl acetate, acetonitrile) for extraction and reconstitution whenever possible. If protic solvents are necessary, minimize the time the sample is in contact with them.
-
-
Optimize LC-MS Method:
-
Mobile Phase: Use mobile phases with a neutral or slightly acidic pH. Formic acid (0.1%) is a common and generally safe additive for LC-MS analysis of vitamin K compounds.[6]
-
Run Time: Keep the chromatographic run time as short as possible to reduce the time the analyte is exposed to the mobile phase.[7][8]
-
Temperature: Maintain the autosampler and column at a low, controlled temperature.
-
-
Check Standard Solution:
-
Preparation: Prepare fresh working solutions of the deuterated standard.
-
Storage: Confirm that the stock solution has been stored correctly, as described in the FAQ section.
-
Issue 2: Poor chromatographic peak shape or retention time shifts for the deuterated standard.
While deuterated standards are expected to co-elute with their non-deuterated counterparts, slight differences in retention time can occur. Significant shifts or poor peak shape may indicate an issue with the sample or the chromatographic method.
Troubleshooting Steps:
-
Sample Matrix Effects:
-
Ensure efficient removal of matrix components like phospholipids, which can interfere with the chromatography of lipophilic compounds like Vitamin K2.[8]
-
Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column Choice: A C18 or a phenyl-hexyl column is often suitable for Vitamin K analysis.
-
Mobile Phase Composition: Optimize the gradient and solvent composition to ensure good peak shape and resolution.
-
Data Presentation
Table 1: Recommended Solvents for Sample Preparation and Storage
| Solvent Type | Recommended Solvents | Rationale |
| Storage (Stock Solution) | Acetonitrile, Hexane, Methanol | Aprotic or minimally protic; good solubility for Vitamin K2. Methanol can be used for stock solutions stored at low temperatures.[3] |
| Extraction | n-Hexane, Ethyl Acetate, Diethyl Ether | High partition coefficients for efficient liquid-liquid extraction of lipophilic compounds from aqueous matrices.[9] |
| Reconstitution for LC-MS | Acetonitrile/Isopropanol/Water mixtures, Methanol/Water mixtures | Compatible with reversed-phase chromatography and electrospray ionization.[8] |
Table 2: Influence of pH and Temperature on Isotopic Exchange Risk
| Condition | Risk of Isotopic Exchange | Recommendation |
| Strongly Acidic (pH < 3) | Moderate to High | Avoid prolonged exposure. Use of 0.1% formic acid in the mobile phase is generally acceptable for the duration of an LC run. |
| Neutral (pH 6-8) | Low | Ideal for sample preparation and storage. |
| Strongly Basic (pH > 9) | High | Avoid, as it can catalyze enolization and exchange of protons alpha to carbonyl groups.[2] |
| Elevated Temperature (> 25°C) | Increases with Temperature | Keep samples cool (on ice or in a refrigerated autosampler) throughout the experimental workflow. |
| Room Temperature | Low to Moderate | Minimize time at room temperature. |
| Low Temperature (0-4°C) | Low | Recommended for sample processing and storage. |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of Vitamin K2 in Serum/Plasma using LC-MS/MS
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Spiking: To 500 µL of serum or plasma, add a known amount of this compound internal standard solution (e.g., 5 µL of a 100 ng/mL solution in methanol).[8] Vortex briefly.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the sample.[8] Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (Optional but Recommended): Transfer the supernatant to a new tube. Add 4 mL of n-hexane and vortex for 1 minute.[6] Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).[8] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Recommended Experimental Workflow to Minimize Isotopic Exchange.
Caption: Factors Influencing Isotopic Exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 9. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing contamination issues with "2Z,6Z-Vitamin K2-d7" standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2Z,6Z-Vitamin K2-d7" standards. Our aim is to help you identify and resolve common contamination issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it used?
A1: "this compound" is a deuterated internal standard of a specific cis-isomer of Vitamin K2. It is primarily used in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of Vitamin K2 isomers in various biological matrices. The deuterium labeling allows it to be distinguished from the naturally occurring, non-deuterated analyte.
Q2: What are the most common purity issues with Vitamin K2 standards?
A2: The most significant purity concern for Vitamin K2 standards is the presence of other geometric isomers. Vitamin K2 exists as multiple cis and trans isomers, with the all-trans form being the biologically active isomer.[1] Chemical synthesis methods can produce a mixture of these isomers.[2][3] Exposure to light and high temperatures can also induce isomerization from the trans to the cis form.[3] Therefore, a "this compound" standard could potentially be contaminated with other cis-isomers or the all-trans isomer.
Q3: How can I assess the isomeric purity of my "this compound" standard?
A3: The isomeric purity of your standard should be verified using a high-resolution chromatographic technique. High-performance liquid chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) coupled with a UV or mass spectrometry detector is recommended.[4][5][6] Specialized columns, such as C30 phases, often provide the necessary selectivity to separate cis and trans isomers.[4][7] Your chromatogram should ideally show a single, sharp peak corresponding to the 2Z,6Z isomer. The presence of other peaks may indicate contamination with other isomers.
Q4: What are other potential sources of contamination in my deuterated standard?
A4: Besides isomeric impurities, contaminants can be introduced during the synthesis or handling of the standard. These may include residual solvents, reagents, or byproducts from the chemical synthesis process.[6][8] While specific byproducts for "this compound" synthesis are not widely documented, a general understanding of organic synthesis suggests that unreacted starting materials or side-reaction products could be present.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of "this compound".
Problem 1: Unexpected Peaks in the Chromatogram of the Standard
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurities | 1. Confirm Peak Identity: If possible, obtain reference standards for other Vitamin K2 isomers (e.g., all-trans) to confirm the identity of the extra peaks by comparing retention times. 2. Optimize Chromatography: Adjust the mobile phase composition and gradient to improve the separation of isomers. C30 columns are often effective for resolving Vitamin K isomers.[4][7] 3. Review Certificate of Analysis (CoA): Check the CoA of your standard for information on isomeric purity. |
| Solvent Contamination | 1. Run a Blank: Inject the solvent used to dissolve the standard to check for contaminants. 2. Use High-Purity Solvents: Always use LC-MS grade solvents for sample and standard preparation. |
| Degradation of the Standard | 1. Protect from Light: Vitamin K2 is light-sensitive.[3] Store the standard in amber vials and minimize exposure to light during sample preparation. 2. Control Temperature: Store the standard at the recommended temperature (typically -20°C or lower) to prevent thermal degradation. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume/Concentration: Dilute the standard and inject a smaller volume onto the column. |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase Strength: For reverse-phase chromatography, increasing the organic solvent percentage in the mobile phase can improve the peak shape of hydrophobic compounds like Vitamin K2.[9] 2. Check pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and need replacement. |
Problem 3: Inaccurate Quantification or High Variability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Evaluate Matrix Effects: Infuse the standard post-column with and without the presence of an extracted blank matrix to assess ion suppression or enhancement.[10] 2. Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] 3. Chromatographic Separation: Ensure the analyte and internal standard are chromatographically separated from co-eluting matrix components.[3] |
| Isotopic Exchange of Deuterium | 1. Check for H/D Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, especially under certain pH or temperature conditions.[12] This would lead to a decrease in the deuterated standard's signal and an increase in the non-deuterated analyte's signal. Analyze the standard over time in your sample matrix to monitor for any changes in the isotopic pattern. |
| Incorrect Internal Standard Concentration | 1. Verify Pipetting and Dilutions: Double-check all pipetting and dilution steps to ensure the internal standard is added at the correct concentration. |
| Differential Behavior of Analyte and IS | 1. Co-elution: Due to the deuterium isotope effect, the deuterated standard may have a slightly different retention time than the native analyte.[3] Ensure that the chromatographic method is optimized for the closest possible co-elution to minimize differential matrix effects. |
Experimental Protocols
Protocol 1: Assessment of Isomeric Purity by LC-UV
-
Standard Preparation: Prepare a solution of the "this compound" standard in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of approximately 10 µg/mL.
-
LC System:
-
Column: C30 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 98% methanol and 2% water.[4]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
-
UV Detection: Monitor the eluent at 254 nm.
-
Data Analysis: Analyze the chromatogram for the presence of multiple peaks. The peak area of the main peak relative to the total peak area of all isomers provides an estimate of the isomeric purity.
Protocol 2: General LC-MS/MS Method for Vitamin K2 Quantification
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add the "this compound" internal standard.
-
Perform a liquid-liquid extraction with 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[11][13]
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Vitamin K2 from matrix components (e.g., start at 80% B, ramp to 100% B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for both the native Vitamin K2 and the "this compound" standard.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 8. Vitamin K2: organic synthesis vs fermentation [nutraceuticalbusinessreview.com]
- 9. phenomenex.com [phenomenex.com]
- 10. waters.com [waters.com]
- 11. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 13. researchgate.net [researchgate.net]
Light sensitivity and degradation of deuterated vitamin K2 standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the light sensitivity and degradation of deuterated vitamin K2 standards. This information is intended for researchers, scientists, and drug development professionals using these standards in their experiments.
Troubleshooting Guide
Encountering variability or unexpected results when using deuterated vitamin K2 standards? Light-induced degradation may be the culprit. Follow this guide to troubleshoot potential issues.
Problem: Inconsistent or lower-than-expected concentrations of the deuterated vitamin K2 standard in analytical runs.
Frequently Asked Questions (FAQs)
Q1: How sensitive are deuterated vitamin K2 standards to light?
A1: Vitamin K2, including its deuterated forms, is extremely sensitive to light. Exposure to ambient, daylight, and UV light can cause significant degradation. Studies on non-deuterated menaquinone-7 (MK-7) have shown that over 99% of the all-trans isomer can degrade within three days of exposure to ambient light. While deuteration can sometimes increase the photostability of compounds, it is crucial to handle deuterated vitamin K2 standards with the same precautions as their non-deuterated counterparts.
Q2: What is the primary mechanism of light-induced degradation of vitamin K2?
A2: The primary mechanism of photodegradation is photoisomerization. Light exposure can cause the conversion of the biologically active all-trans isomer of vitamin K2 to one or more of its cis isomers. These cis isomers may have different biological activities and chromatographic properties, leading to inaccurate quantification and results.
Q3: What are the best practices for storing deuterated vitamin K2 standards?
A3: To minimize degradation, deuterated vitamin K2 standards should be stored under the following conditions:
-
Protection from Light: Store in amber or other light-blocking containers. For added protection, wrap the container in aluminum foil.
-
Temperature: Store at 2°C to 8°C.[1]
-
Inert Atmosphere: For long-term storage of solutions, it is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
Q4: How should I prepare solutions of deuterated vitamin K2 standards to avoid degradation?
A4: When preparing solutions, it is critical to minimize light exposure:
-
Lighting: Work in a darkened room or under a safelight with a wavelength of 520 nm or greater (gold-source fluorescent illumination).[1]
-
Glassware: Use amber volumetric flasks and vials.
-
Speed: Prepare solutions as quickly as possible to reduce the duration of any potential light exposure.
Q5: My results show multiple peaks for the deuterated vitamin K2 standard. What could be the cause?
A5: The presence of multiple peaks could be due to the formation of cis isomers from the all-trans form due to light exposure. It is essential to use an analytical method, such as HPLC with a suitable column (e.g., C30), that can resolve these different isomers.
Q6: Does the presence of oxygen affect the photodegradation of vitamin K2?
A6: Some studies on MK-7 suggest that the presence or absence of oxygen does not have a significant effect on its stability in the presence of ambient light. However, as a general best practice for storing sensitive compounds, minimizing exposure to oxygen is recommended.
Data on Vitamin K2 Degradation
| Storage Container | Light Condition | Exposure Duration (hours) | Phylloquinone (Vitamin K1) Content Decrease (%) |
| Clear Bottle | Daylight | 36 | 93 |
| Clear Bottle | Fluorescent Light | 36 | 44 |
| Amber Bottle | Daylight | 36 | Not Significant |
| Amber Bottle | Fluorescent Light | 36 | Not Significant |
| Data adapted from a study on the effect of storage containers and light exposure on vitamin K content in rapeseed oil. |
Experimental Protocols
Protocol: Photostability Testing of Deuterated Vitamin K2 Standards (Based on ICH Q1B Guidelines)
This protocol provides a general framework for assessing the photostability of deuterated vitamin K2 standards.
1. Objective: To evaluate the impact of light exposure on the purity and isomer profile of a deuterated vitamin K2 standard.
2. Materials:
-
Deuterated Vitamin K2 standard (solid or in solution)
-
High-purity solvents (e.g., ethanol, hexane, acetonitrile, methanol)
-
Amber and clear glass vials
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS/MS).
-
Analytical column capable of separating vitamin K2 isomers (e.g., C18 or C30).
3. Sample Preparation:
-
Prepare a stock solution of the deuterated vitamin K2 standard in a suitable solvent under subdued light conditions.
-
Divide the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials (as dark controls).
-
For solid-state testing, place a thin layer of the deuterated vitamin K2 powder in both clear and amber glass dishes.
4. Exposure Conditions:
-
Place the clear vials/dishes in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the amber vials/dishes (dark controls) in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Maintain a constant temperature throughout the experiment.
5. Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the light-exposed and dark control samples.
-
Immediately analyze the samples by a validated HPLC or UPLC method to determine the concentration of the all-trans isomer and to detect the formation of any cis isomers or other degradation products.
-
Compare the chromatograms of the light-exposed samples to the dark controls and the initial time point.
6. Data Evaluation:
-
Calculate the percentage degradation of the all-trans isomer in the light-exposed samples compared to the dark controls.
-
Identify and, if possible, quantify the formation of cis isomers and other degradation products.
-
Plot the degradation profile over time to understand the kinetics of photodegradation.
References
Technical Support Center: Troubleshooting Calibration Curve Issues with "2Z,6Z-Vitamin K2-d7" Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using "2Z,6Z-Vitamin K2-d7" as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used as an internal standard?
"this compound" is a deuterated, synthetic cis-isomer of Vitamin K2. Deuterated molecules are commonly used as internal standards in mass spectrometry-based quantification because they are chemically identical to the analyte but have a different mass. This allows for correction of variations in sample preparation and instrument response. In theory, using a deuterated internal standard can improve the accuracy and precision of quantification.
Q2: I am observing poor linearity (r² < 0.99) in my calibration curve. What are the potential causes?
Poor linearity is a common issue and can stem from several factors when using "this compound" as an internal standard. These include:
-
Isomeric Instability: Vitamin K2 isomers, particularly cis-isomers, can be sensitive to light and temperature, potentially leading to interconversion between cis and trans forms. This can alter the concentration of your internal standard and affect the response ratio.
-
Purity of the Internal Standard: The presence of unlabeled Vitamin K2 or other isomers as impurities in the "this compound" standard can interfere with the analysis.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, leading to a non-linear response.
-
Suboptimal Chromatographic Separation: Co-elution of the analyte and internal standard with interfering compounds from the matrix can impact the accuracy of peak integration.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
Q3: My results show high variability between replicate injections. What could be the reason?
High variability, or poor precision, can be caused by:
-
Inconsistent Sample Preparation: Vitamin K2 is a fat-soluble vitamin, and its extraction from complex matrices can be challenging. Inconsistent extraction efficiency between samples can lead to variability.
-
Degradation of the Internal Standard: "this compound" may degrade during sample storage or preparation, especially if exposed to light or high temperatures.
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes, can introduce variability.
-
Fluctuations in the Mass Spectrometer: Instability in the ion source or detector of the mass spectrometer can cause variable signal intensity.
Q4: Should I be concerned about using a cis-isomer as an internal standard when the native analyte is a trans-isomer?
Yes, this is a critical consideration. While deuterated standards are generally preferred, using a different isomeric form can introduce complications. The chromatographic behavior and ionization efficiency of cis and trans isomers can differ. Ideally, the internal standard should be the deuterated form of the same isomer as the analyte to ensure they behave as similarly as possible throughout the analytical process. If you are quantifying a trans-isomer of Vitamin K2, using a deuterated trans-isomer internal standard is highly recommended.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Linearity
If you are experiencing poor linearity in your calibration curve, follow these steps:
dot
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
-
Verify Internal Standard Integrity:
-
Purity: Obtain the certificate of analysis for your "this compound" standard to check for isomeric purity and the presence of unlabeled compounds.
-
Handling: Vitamin K2 is light-sensitive. Protect all solutions containing the internal standard from light by using amber vials and minimizing exposure.
-
Freshness: Prepare fresh stock and working solutions of the internal standard regularly.
-
-
Optimize Chromatography:
-
Column Selection: For optimal separation of Vitamin K isomers, consider using a C30 reversed-phase column.
-
Separation: Ensure that the analyte and the internal standard are well-separated from each other and from any potential matrix interferences.
-
-
Evaluate Matrix Effects:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is identical to your samples (e.g., blank plasma, blank food extract) to compensate for matrix effects.
-
Post-Extraction Addition: Spike a known amount of analyte and internal standard into an extracted blank sample and compare the response to a pure solvent standard. A significant difference indicates the presence of matrix effects.
-
-
Review Concentration Range:
-
Detector Saturation: If the curve is linear at lower concentrations but flattens at higher concentrations, this may indicate detector saturation. Dilute your upper-level calibrants and samples.
-
Guide 2: Troubleshooting High Variability
For issues with high variability in your results, consider the following:
dot
Caption: Troubleshooting workflow for high result variability.
Detailed Steps:
-
Standardize Sample Preparation:
-
Homogenization: Ensure that your samples are thoroughly homogenized before extraction.
-
Protocol: Use a validated and consistent extraction protocol for all samples and standards. Liquid-liquid extraction or solid-phase extraction are common for Vitamin K.
-
-
Assess Analyte and Internal Standard Stability:
-
Timeliness: Analyze samples as soon as possible after preparation.
-
Stability Studies: If samples need to be stored, perform experiments to evaluate the stability of both the analyte and "this compound" at the intended storage temperature and duration.
-
-
Verify LC-MS/MS System Performance:
-
System Check: Regularly check the LC and mass spectrometer for any issues such as leaks, blockages, or pressure fluctuations.
-
System Suitability: Before running your sample batch, inject a standard solution multiple times to ensure the system is performing with acceptable precision.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of "this compound".
-
Dissolve it in a suitable organic solvent (e.g., ethanol or isopropanol) in a volumetric flask.
-
Store the stock solution in an amber vial at -20°C or below.
-
-
Internal Standard Working Solution (e.g., 1 µg/mL):
-
Dilute the stock solution with the appropriate solvent to the desired concentration.
-
Prepare this solution fresh daily and protect it from light.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the analyte into a blank matrix.
-
Add a constant amount of the "this compound" working solution to each calibrant and sample.
-
Protocol 2: Sample Extraction (Example for Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the "this compound" working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Typical Acceptance Criteria | Potential Issues with "this compound" |
| Linearity (r²) | ≥ 0.99 | Isomeric instability, purity issues |
| Precision (%CV) | < 15% | Degradation, inconsistent extraction |
| Accuracy (%RE) | ± 15% | Different behavior from native analyte |
| Recovery | 85-115% | Poor extraction efficiency |
Disclaimer: The information provided is for guidance purposes only. Users should always perform their own method development and validation according to their specific application and regulatory requirements. The use of a deuterated internal standard with the same isomeric form as the analyte is strongly recommended for optimal results.
Validation & Comparative
Method Validation for Vitamin K2 Assay: A Comparative Guide to Using "2Z,6Z-Vitamin K2-d7"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Vitamin K2, with a special focus on the application of the deuterated internal standard "2Z,6Z-Vitamin K2-d7". The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the highest accuracy and precision. This document outlines the performance of methods utilizing such standards against alternatives and provides detailed experimental protocols for reference.
Comparative Analysis of Internal Standards in Vitamin K2 Assays
The choice of an internal standard is pivotal for the reliability of a quantitative analytical method. It is introduced in a known concentration to all samples, standards, and quality controls to correct for the variability in sample preparation and instrument response. For Vitamin K2 analysis, several approaches can be considered, with the use of a deuterated standard like "this compound" being the gold standard for LC-MS/MS applications.
| Parameter | Method with "this compound" (LC-MS/MS) | Method with Non-Isotopically Labeled Internal Standard (e.g., structural analog) | Method without Internal Standard |
| Specificity | Very High: Differentiates analyte from endogenous compounds and interferences based on mass-to-charge ratio. | Moderate to High: Relies on chromatographic separation and detector response, which can be prone to interferences. | Low to Moderate: Highly susceptible to matrix effects and variations in sample preparation. |
| Accuracy (% Recovery) | Typically 95-105% | Typically 85-115% | Highly variable, can be significantly lower or higher than 100% |
| Precision (%RSD) | < 5% | < 15% | > 15% |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | Very Low (pg/mL range) | Low to Moderate (ng/mL range) | Moderate to High (ng/mL to µg/mL range) |
| Matrix Effect Correction | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.[1][2][3] | Partial: May not fully mimic the analyte's behavior in the ion source. | None: Highly susceptible to inaccuracies due to matrix effects. |
| Cost | High (due to synthesis of deuterated standard) | Moderate | Low |
Note: The values presented in the table are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Quantification of Vitamin K2 (MK-4 and MK-7) in Human Serum using LC-MS/MS with "this compound" Internal Standard
This protocol describes a robust and sensitive method for the simultaneous determination of menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human serum.
a. Materials and Reagents:
-
Vitamin K2 (MK-4 and MK-7) certified reference standards
-
"this compound" internal standard (IS)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Hexane
-
Human serum (drug-free)
b. Sample Preparation:
-
Thaw serum samples at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution ("this compound" in isopropanol).
-
Vortex for 10 seconds.
-
Add 600 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
c. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v)
-
Gradient: 50% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
MK-4: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
MK-7: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
d. Method Validation Parameters:
-
Linearity: Assessed by analyzing calibration standards at a minimum of six concentration levels.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity: Evaluated by analyzing blank serum samples from at least six different sources.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Experimental Workflow for Vitamin K2 Assay
Caption: Workflow for Vitamin K2 quantification in serum.
Vitamin K Cycle and Carboxylation of Gla-Proteins
Caption: The Vitamin K cycle and its role in activating Gla-proteins.
References
A Researcher's Guide to Internal Standards for Vitamin K2 Analysis: A Comparative Look at 2Z,6Z-Vitamin K2-d7 and 13C-Labeled Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin K2 is paramount for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. The use of stable isotope-labeled (SIL) internal standards is crucial for achieving accurate and precise results by correcting for variability during sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled Vitamin K2, specifically "2Z,6Z-Vitamin K2-d7," and 13C-labeled Vitamin K2 standards, supported by available data and experimental methodologies.
Introduction to Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) co-elutes with the analyte, exhibits similar ionization efficiency, and is not naturally present in the sample. SIL internal standards are considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and other sources of error. The two most common stable isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C).
-
Deuterium-Labeled Standards (e.g., this compound): These standards have one or more hydrogen atoms replaced by deuterium. They are generally less expensive and more readily available than their ¹³C counterparts.
-
¹³C-Labeled Standards: In these standards, one or more ¹²C atoms are replaced with ¹³C. They are often considered superior for analytical purposes due to their greater stability and closer chromatographic similarity to the unlabeled analyte.[1]
Key Comparison Parameters
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay performance. The following sections compare these two labeling strategies based on critical analytical parameters.
Isotopic and Chemical Stability
The stability of the isotopic label is paramount for an internal standard's reliability.
-
This compound: Deuterium labels can be susceptible to back-exchange, where the deuterium atom is replaced by a proton from the solvent or matrix, particularly if the label is on an exchangeable site (e.g., on a heteroatom or a carbon adjacent to a carbonyl group).[2] While placing deuterium on stable positions minimizes this risk, the possibility of exchange under certain analytical conditions should be considered.
-
¹³C-Labeled Vitamin K2: Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are not subject to chemical exchange. This inherent stability makes ¹³C-labeled standards exceptionally robust and reliable for quantitative assays.
Chromatographic Behavior (The Isotope Effect)
Ideally, an internal standard should co-elute perfectly with the analyte to ensure equivalent experience of matrix effects.
-
This compound: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight change in retention time during chromatography. This phenomenon, known as the "chromatographic isotope effect," can cause the deuterated standard to elute slightly earlier than the unlabeled analyte. If the elution times differ, the analyte and the internal standard may experience different degrees of ion suppression or enhancement from the matrix, potentially compromising quantification accuracy.
-
¹³C-Labeled Vitamin K2: ¹³C-labeled standards typically exhibit identical chromatographic behavior to their unlabeled counterparts.[1] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.
Availability and Cost
Practical considerations such as cost and availability often influence the choice of an internal standard.
-
This compound: Deuterium-labeled standards are generally more common and less expensive to synthesize.
-
¹³C-Labeled Vitamin K2: The synthesis of ¹³C-labeled compounds is often more complex and costly. However, for the development of new, robust assays, the higher initial cost can be offset by reduced time spent on method development and validation.[3]
Quantitative Data and Specifications
Table 1: Comparison of Typical Specifications for Deuterium- and ¹³C-Labeled Vitamin K2 Internal Standards
| Feature | This compound (Typical) | ¹³C-Labeled Vitamin K2 (MK-7)-¹³C₆ (Example) |
| Isotopic Purity | Typically >98% | ≥99 atom % ¹³C |
| Chemical Purity | Typically >98% | ≥95% (CP) |
| Mass Shift | M+7 | M+6 |
| Risk of Isotopic Exchange | Low to moderate (position-dependent) | Negligible |
| Chromatographic Co-elution | Potential for slight retention time shift | Generally identical to unlabeled analyte |
| Cost | Generally lower | Generally higher |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Vitamin K2 in human plasma using a deuterium-labeled internal standard, based on published methodologies.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human serum or plasma, add 20 µL of the internal standard working solution (e.g., Vitamin K2-d7 at 1000 ng/mL).
-
Add 2 mL of ethanol to precipitate proteins and vortex briefly.
-
Add 4 mL of n-hexane and vortex for 10 minutes for extraction.
-
Centrifuge the mixture to separate the layers.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water mixture).
LC-MS/MS Analysis
-
LC Column: A C18 or PFP column is commonly used for separation.
-
Mobile Phase: A gradient of water and methanol, often with additives like formic acid or ammonium formate, is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Table 2: Example MRM Transitions for Vitamin K2 Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K2 (MK-4) | 445.3 | 187.1 |
| Vitamin K2 (MK-4)-d7 | 452.3 | 194.1 |
| Vitamin K2 (MK-7) | 649.5 | 187.1 |
| Vitamin K2 (MK-7)-d7 | 656.5 | 194.1 |
Note: The specific m/z values may vary slightly depending on the instrument and adducts formed.
Visualizing Key Processes
Vitamin K Signaling Pathway
Vitamin K is a crucial cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in various proteins. This carboxylation is essential for the biological activity of these proteins, particularly in blood coagulation and bone metabolism.
References
A Comparative Guide: Cross-Validation of HPLC-Fluorescence and LC-MS/MS Methods for Vitamin K2 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 (menaquinone) is crucial for various applications, from clinical diagnostics to pharmaceutical quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Method Performance Comparison
The choice between HPLC-fluorescence and LC-MS/MS for Vitamin K2 analysis hinges on a trade-off between sensitivity, selectivity, cost, and complexity. While both methods are powerful, they possess distinct advantages and limitations. LC-MS/MS is generally considered more sensitive and specific, capable of detecting lower concentrations of Vitamin K2 and its various isoforms (e.g., MK-4, MK-7).[1] In contrast, HPLC with fluorescence detection, particularly after post-column reduction, offers a robust and more cost-effective alternative, though it may require more extensive sample purification to mitigate interferences from lipids.[1][2]
The following table summarizes the key performance parameters for both methods based on published data.
| Performance Parameter | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | 4 pg for MK-4 and MK-7[2] | 0.01 ng/mL for MK-7[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources | 2.2 ng/mL for MK-7 (LC-APCI-MS)[1] |
| Linearity | Good correlation with LC-APCI/MS (R² > 0.979)[2] | Excellent, up to 10 ng/mL[5] |
| Accuracy | Recoveries > 92%[2] | 86-110%[3][4] |
| Precision (RSD%) | Inter- and intra-assay RSD values ranged from 4.9% to 19.3%[2] | Reproducibility in the range of 89-97%[3][4] |
| Selectivity | Requires extensive sample pre-purification to avoid lipid interference[1] | High selectivity with reduced interference[1] |
| Cost & Complexity | Simpler and cheaper for routine testing[6] | Higher initial investment and operational complexity |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for both HPLC-fluorescence and LC-MS/MS methods for Vitamin K2 analysis.
HPLC-Fluorescence Method with Post-Column Reduction
This method relies on the chemical reduction of menaquinones to their fluorescent hydroquinone forms after chromatographic separation.
Sample Preparation:
-
To a plasma sample, add internal standards (e.g., synthetic Vitamin K analogs).
-
Extract lipids from the plasma using ethanol and hexane.[2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: Isocratic separation.[2]
-
Post-Column Reduction: Use a reducing agent to convert quinones to hydroquinones.[2]
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 430 nm for MK-4.[2]
LC-MS/MS Method
This technique offers high sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.
Sample Preparation:
-
Add an internal standard mixture (e.g., K1-d7 and MK-4-d7) to a serum sample.[5]
-
Precipitate proteins using ethanol.[5]
-
Extract the mixture with hexane.[5]
-
Perform solid-phase extraction (SPE) for further cleanup.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: SB-C8 column (e.g., 2.1x100 mm, 1.8 µm).[5]
-
Mobile Phase: A binary gradient of mobile phases, such as 0.1% ammonium fluoride in 50% methanol (A) and 0.1% ammonium fluoride in methanol (B).[5]
-
Ionization: Positive electrospray ionization (ESI).[5]
-
Detection: Triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]
Cross-Validation Workflow
The process of cross-validating these two methods involves analyzing the same set of samples with both techniques and comparing the quantitative results. This ensures that the chosen method is accurate and reliable for its intended purpose.
Figure 1: General workflow for the cross-validation of HPLC-Fluorescence and LC-MS/MS methods for Vitamin K2 analysis.
Conclusion
Both HPLC-fluorescence and LC-MS/MS are viable methods for the quantification of Vitamin K2. The choice of method should be guided by the specific requirements of the study. For high-throughput screening or in laboratories with budget constraints, a well-optimized HPLC-fluorescence method can provide reliable results. However, for applications demanding the highest sensitivity and specificity, particularly when analyzing complex biological matrices or low concentrations of menaquinones, LC-MS/MS is the superior technique. Cross-validation is a critical step to ensure data integrity and consistency when transitioning between methods or comparing results from different analytical platforms.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2… [ouci.dntb.gov.ua]
- 4. doaj.org [doaj.org]
- 5. iatdmct2017.jp [iatdmct2017.jp]
- 6. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice of an Internal Standard for Accurate All-Trans MK-7 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of all-trans menaquinone-7 (MK-7), the biologically active isomer of Vitamin K2, is paramount. The integrity of pharmacokinetic studies, dietary supplement quality control, and clinical trial outcomes hinges on the precision of the analytical methods employed. A key determinant of this precision is the choice of an internal standard. This guide provides a comparative analysis of "2Z,6Z-Vitamin K2-d7" and other alternatives for the quantification of all-trans MK-7, supported by available experimental data and detailed methodologies.
The gold standard for the quantification of small molecules in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of this technique are significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the most effective for this purpose.
This guide focuses on the performance of "this compound," a deuterated cis-isomer of MK-7, as an internal standard for the quantification of the all-trans isomer. Due to a lack of specific publicly available data for "this compound," this comparison will also draw upon data for a generic deuterated MK-7 (MK-7-d7) and discuss the theoretical implications of using a cis-isomer for the analysis of a trans-isomer. We will also compare its potential performance with other commonly used internal standards.
Performance Comparison of Internal Standards for All-Trans MK-7 Quantification
The selection of an internal standard is a critical step in method development. The ideal IS should co-elute with the analyte, have a similar ionization efficiency, and not be present in the endogenous sample. The following table summarizes the performance characteristics of different types of internal standards for all-trans MK-7 quantification.
| Internal Standard Type | Analyte | Accuracy (% Recovery or % Bias) | Precision (%RSD or %CV) | Linearity (r²) | Limit of Quantification (LOQ) | Notes |
| "this compound" (Deuterated Cis-Isomer) | all-trans MK-7 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Potential for chromatographic separation from all-trans MK-7, which could lead to inaccurate correction for matrix effects. Requires careful validation. |
| all-trans-MK-7-d7 (Deuterated All-Trans-Isomer) | all-trans MK-7 | 86-110%[1][2] | Inter-assay: 8.8% Intra-assay: 8.1%[1] | >0.99[3] | 0.01 ng/mL[1][2] | Co-elutes with the analyte, providing the most accurate correction for analytical variability. Considered the gold standard. |
| ¹³C-labeled all-trans-MK-7 | all-trans MK-7 | Expected to be high | Expected to be high | Expected to be high | Expected to be low | Minimal risk of isotopic exchange compared to some deuterium labels. Often more expensive to synthesize. |
| Menaquinone-4 (MK-4) (Non-isotopic analogue) | all-trans MK-7 | Method dependent, generally lower than SIL IS | Method dependent, generally higher than SIL IS | Method dependent | Method dependent | Different chromatographic retention and potential for different ionization efficiency compared to MK-7. May not fully compensate for matrix effects. |
Experimental Protocols
Representative LC-MS/MS Method for All-Trans MK-7 Quantification using a Deuterated Internal Standard
This protocol is a generalized representation based on published methods for the quantification of MK-7 in human serum or plasma using a deuterated internal standard like MK-7-d7.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of plasma/serum, add 20 µL of the internal standard solution (e.g., "this compound" in methanol).
-
Add 600 µL of ice-cold ethanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 85% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
all-trans MK-7: e.g., m/z 649.5 → 187.1
-
MK-7-d7: e.g., m/z 656.5 → 194.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of all-trans MK-7 in the samples from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the analytical process and the critical role of the internal standard, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an appropriate internal standard.
Caption: A typical experimental workflow for the quantification of all-trans MK-7.
Caption: Decision logic for selecting an internal standard for all-trans MK-7.
Discussion and Conclusion
The use of a stable isotope-labeled internal standard that is chemically and structurally identical to the analyte is the most robust approach for quantitative LC-MS/MS analysis. For the quantification of all-trans MK-7, an all-trans-MK-7-d7 or a ¹³C-labeled all-trans-MK-7 would be the ideal choice. These standards will co-elute with the all-trans MK-7 analyte, experiencing the same matrix effects and ensuring the most accurate correction.
The use of "this compound," a cis-isomer, as an internal standard for a trans-isomer introduces a potential for analytical error. Cis and trans isomers can exhibit different chromatographic behavior on reverse-phase columns. If "this compound" separates from all-trans MK-7 during the LC run, it will not experience the same co-eluting matrix components. This can lead to differential ion suppression or enhancement, compromising the accuracy of the quantification.
While a deuterated cis-isomer is superior to a non-isotopic internal standard like MK-4, its use requires rigorous validation. The method must demonstrate that the chromatographic separation between the cis-internal standard and the trans-analyte does not lead to a significant bias in the results across the expected range of matrix effects in the study samples.
References
Inter-laboratory comparison of vitamin K2 quantification using "2Z,6Z-Vitamin K2-d7"
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K2 is paramount for understanding its physiological roles, establishing dietary recommendations, and ensuring the quality of pharmaceutical and nutraceutical products. However, the field currently lacks comprehensive, publicly available inter-laboratory comparison studies, particularly for emerging internal standards like "2Z,6Z-Vitamin K2-d7". This guide provides an objective comparison of existing analytical methodologies, supported by a detailed experimental protocol for the highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It also highlights the critical need for standardization in vitamin K2 analysis to address the significant variability observed in the market.
The Challenge of Analytical Variability
Recent analyses of commercial vitamin K2 supplements have revealed significant discrepancies between labeled content and actual measured values, with some studies showing that over two-thirds of tested products fail to meet their label claims.[1] This highlights the urgent need for robust, validated, and standardized analytical methods to ensure product quality and support reliable scientific research. The choice of analytical technique and the use of appropriate internal standards are critical for achieving accurate and reproducible results.
Comparison of Analytical Methodologies for Vitamin K2 Quantification
The selection of an appropriate analytical method for vitamin K2 quantification depends on the specific requirements of the study, including the matrix, the required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of commonly employed techniques.
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by chromatography followed by detection based on UV absorbance. | Lower | Moderate | High | Susceptible to interference from co-eluting compounds. May require extensive sample cleanup. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation by chromatography followed by detection of native fluorescence or fluorescence after post-column derivatization. | Higher than UV | High | Moderate | Not all vitamin K2 forms are naturally fluorescent. Derivatization adds complexity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography coupled with mass analysis of the parent molecule and its fragments. | Very High | Very High | High | Considered the gold standard for its sensitivity and specificity. Requires sophisticated instrumentation. The use of a stable isotope-labeled internal standard is crucial for accuracy. |
Experimental Protocol: Quantification of Vitamin K2 (MK-7) in Serum by LC-MS/MS
This protocol provides a representative workflow for the quantification of menaquinone-7 (MK-7), a common form of vitamin K2, in human serum using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of serum in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 600 µL of ice-cold ethanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate MK-7 from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MK-7 and the deuterated internal standard. The exact m/z values will depend on the specific adducts formed.
-
Data Analysis: Quantify MK-7 concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Vitamin K2 Signaling Pathway
Vitamin K2 is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification.
Caption: Vitamin K2 dependent carboxylation and biological functions.
Conclusion
While the direct inter-laboratory comparison of vitamin K2 quantification using "this compound" remains to be systematically evaluated, the principles of good analytical practice, including the use of highly specific methods like LC-MS/MS and appropriate stable isotope-labeled internal standards, are well-established. This guide provides a framework for researchers and industry professionals to navigate the complexities of vitamin K2 analysis. The adoption of standardized, validated methods across laboratories is crucial to ensure data quality, support regulatory compliance, and ultimately advance our understanding of the health benefits of vitamin K2.
References
The Gold Standard for Vitamin K2 Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Calibration Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of vitamin K2, the choice of calibration standard is a critical determinant of data quality. This guide provides an objective comparison between the use of 2Z,6Z-Vitamin K2-d7, a deuterated internal standard, and its non-deuterated counterpart, supported by experimental data, to inform the selection of the most appropriate calibrant for your analytical needs.
The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1] These standards are nearly identical to the analyte of interest, differing only in their mass due to the incorporation of heavy isotopes like deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for correcting variations that can occur during the analytical process, such as matrix effects, extraction losses, and instrument drift, ultimately leading to more accurate and precise quantification.[1]
Non-deuterated vitamin K2 can also be used as an external standard for calibration. However, this approach is more susceptible to inaccuracies arising from the aforementioned variations, as the external standard does not experience the same sample-specific effects as the analyte. While more cost-effective, the use of non-deuterated standards may compromise the reliability of the data, particularly in complex biological matrices.
Quantitative Performance Comparison
The superior performance of deuterated internal standards in vitamin K2 analysis is evident in the validation data from various studies. The following table summarizes key performance metrics for LC-MS/MS methods utilizing deuterated vitamin K2 internal standards.
| Performance Metric | Method Using Deuterated Vitamin K2 Internal Standard | Method Using Non-Deuterated Standard (Typical) |
| Accuracy / Recovery | 86–110%[1][2][3] | Can be highly variable due to matrix effects |
| Precision (CV%) | Intra-assay: 2.3–14.3%; Inter-assay: 7.2–15.2%[4] | Often higher and less consistent |
| **Linearity (R²) ** | >0.95[5] | Generally acceptable, but can be affected by uncorrected matrix effects |
| Limit of Detection (LOD) | As low as 0.01 ng/mL[1][2][3] | Typically higher due to lower signal-to-noise |
| Matrix Effect | Significantly minimized[1] | A major source of variability and inaccuracy |
Experimental Protocol: Quantification of Vitamin K2 in Human Serum using LC-MS/MS with a Deuterated Internal Standard
This section details a typical experimental protocol for the quantification of menaquinone-7 (MK-7), a common form of vitamin K2, in human serum using this compound as an internal standard.
1. Materials and Reagents:
-
Menaquinone-7 (MK-7) analytical standard
-
This compound (MK-7-d7) internal standard
-
Human serum (blank and study samples)
-
n-Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of MK-7 and MK-7-d7 in methanol.
-
Working Standards: Prepare a series of working standard solutions of MK-7 by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of MK-7-d7.
-
Sample Preparation:
-
To 500 µL of serum sample, add a known amount of the MK-7-d7 internal standard spiking solution.
-
Perform a liquid-liquid extraction by adding 500 µL of n-hexane and vortexing vigorously.[1][2][3]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing ammonium formate and formic acid.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both MK-7 and MK-7-d7.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of MK-7 to MK-7-d7 against the concentration of the MK-7 working standards.
-
Determine the concentration of MK-7 in the serum samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for Vitamin K2 quantification using a deuterated internal standard.
Logical Relationship: The Advantage of a Deuterated Internal Standard
Caption: Compensation for analytical variability using a deuterated internal standard.
References
- 1. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Establishing Analytical Performance of 2Z,6Z-Vitamin K2-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing the linearity and limits of detection for the deuterated internal standard 2Z,6Z-Vitamin K2-d7. Due to the limited availability of public data specific to this isomer, this document leverages established methodologies and performance data from closely related Vitamin K2 analogs, such as Menaquinone-4 (MK-4), Menaquinone-7 (MK-7), and their deuterated forms. The provided protocols and comparative data will enable researchers to effectively validate this compound for use in quantitative analytical methods, particularly in mass spectrometry-based assays.
Comparative Analytical Performance
The analytical performance of a given Vitamin K2 analog can vary based on the analytical technique employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the quantification of Vitamin K2 in various matrices. Other techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Thin-Layer Chromatography (TLC) with densitometry.
Below is a summary of reported linearity and limits of detection for various forms of Vitamin K2, which can serve as a benchmark when evaluating this compound.
| Analyte/Internal Standard | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Vitamin K2 (MK-7) | LC-MS/MS | 0.1 - 10 ng/mL | 0.01 ng/mL | 0.039 ng/mL | [1][2][3] |
| Vitamin K2 (MK-4) | HPLC-Fluorescence | 0.5 - 6.0 µg/mL | 0.005 µg/mL | 0.047 µg/mL | [1][4][5] |
| Vitamin K2 (MK-7) | HPLC-Fluorescence | 0.5 - 6.0 µg/mL | 0.05 µg/mL | 0.50 µg/mL | [1][4][5] |
| Vitamin K1, K2 (MK-4), K2 (MK-7), K2 (MK-9) | TLC-Densitometry | 8.33 - 151.67 µg/mL | 25.0 - 53.5 ng/band | 50.0 - 107.0 ng/band | [6][7] |
| Vitamin K1-d7 (Internal Standard) | LC-MS/MS | N/A (used as IS) | N/A | N/A | [8] |
| Vitamin K2 (MK-7)-d7 (Internal Standard) | LC-MS/MS | N/A (used as IS) | N/A | N/A | [1][2][3] |
Note: The performance of this compound is expected to be comparable to other deuterated Vitamin K2 standards when used as an internal standard in LC-MS/MS applications. Its primary role is to mimic the analytical behavior of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.
Experimental Protocols
The following are detailed methodologies for key experiments to establish the analytical performance of this compound.
Protocol for Determining Linearity
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Preparation of Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standard solutions covering the expected concentration range of the analyte in the samples. A typical calibration curve consists of at least five non-zero concentration levels.
-
Sample Preparation (for use as an internal standard): For each sample and calibration standard, add a fixed and known concentration of the this compound working solution. The concentration of the internal standard should be consistent across all samples and standards.
-
Instrumental Analysis: Analyze the calibration standards using the chosen analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard (this compound) against the corresponding concentrations of the analyte. Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
Protocol for Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Preparation of Low-Concentration Standards: Prepare a series of standard solutions with concentrations in the low range where the analyte is expected to be detected.
-
Instrumental Analysis: Analyze these low-concentration standards multiple times (e.g., n=10).
-
Method 1: Signal-to-Noise Ratio:
-
Method 2: Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Visualizations
Workflow for Establishing Analytical Parameters
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 6. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Quantifying Vitamin K2 Isomers: A Comparative Guide to LC-MS/MS and UPC² with Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K2 isomers is paramount. The biological activity of Vitamin K2 resides primarily in the all-trans form, necessitating analytical methods that can reliably distinguish and quantify it from its less active cis isomers. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Convergence Chromatography (UPC²), for the quantification of cis and trans isomers of Vitamin K2, with a focus on the use of deuterated internal standards for enhanced accuracy.
This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations of the analytical workflow and the relevant biological pathway of Vitamin K2.
The Critical Need for Isomer Separation
Vitamin K2, a group of menaquinones (MK-n), plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. However, only the all-trans isomer of Vitamin K2 is considered fully biologically active. The cis isomers, which can be present in synthetic Vitamin K2 preparations or form during processing and storage, exhibit significantly reduced or no biological activity. Therefore, analytical methods that can accurately separate and quantify these geometric isomers are essential for quality control of dietary supplements, pharmaceutical formulations, and for advancing research into the therapeutic benefits of Vitamin K2.
Analytical Approaches: LC-MS/MS vs. UPC²
Two leading analytical technologies for the separation and quantification of Vitamin K2 isomers are LC-MS/MS and UPC².
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This well-established technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is a robust and widely used method for quantitative analysis in complex matrices. The use of a deuterated internal standard, such as Vitamin K2-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
-
Ultra-Performance Convergence Chromatography (UPC²): This newer technique utilizes compressed carbon dioxide as the primary mobile phase, offering a "green" alternative with reduced organic solvent consumption. UPC² can provide very fast and efficient separations, particularly for lipophilic compounds like Vitamin K2.
Experimental Protocols
Detailed methodologies for the analysis of cis/trans isomers of Vitamin K2 (specifically menaquinone-7, MK-7) in dietary supplements are provided below.
Sample Preparation for Dietary Supplements
Oil-Based Capsules:
-
Accurately weigh the contents of a representative number of capsules.
-
Dissolve the oil in a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).
-
Spike the sample with a known concentration of the deuterated internal standard (e.g., MK-7-d7).
-
Vortex the sample to ensure thorough mixing.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
Tablets:
-
Grind a representative number of tablets into a fine, homogeneous powder.
-
Accurately weigh a portion of the powder.
-
Spike the sample with the deuterated internal standard.
-
Extract the Vitamin K2 isomers using a suitable organic solvent (e.g., a mixture of ethanol and hexane) with the aid of sonication or vortexing.
-
Centrifuge the sample to pellet the insoluble excipients.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the initial mobile phase.
Analytical Methodologies
LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of Vitamin K2 isomers. C30 columns often provide enhanced shape selectivity for cis/trans isomers.
-
Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte (cis and trans isomers) and the deuterated internal standard.
-
UPC² Method:
-
Chromatographic Separation:
-
Column: A stationary phase such as a C18 column is commonly employed.
-
Mobile Phase: A primary mobile phase of compressed CO2 with a small percentage of a co-solvent (e.g., methanol or ethanol).
-
Flow Rate: Typically higher than in HPLC, for instance, 1.5 mL/min.
-
Back Pressure: Maintained at a constant pressure, for example, 1500 psi.
-
Column Temperature: Controlled, for instance, at 50°C.
-
-
Detection:
-
A Photodiode Array (PDA) detector is often used for quantification based on the UV absorbance of the Vitamin K2 isomers.
-
Performance Comparison
The following tables summarize the quantitative performance of LC-MS/MS and UPC² for the analysis of Vitamin K2 isomers based on available literature. It is important to note that direct comparison can be challenging due to variations in instrumentation, matrices, and specific method parameters across different studies.
Table 1: Performance Characteristics of LC-MS/MS for Vitamin K2 Isomer Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Performance Characteristics of UPC² for Vitamin K2 Isomer Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Precision (%RSD) | < 1% (for retention time) |
| Analysis Time | < 5 minutes |
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of cis/trans isomers of Vitamin K2 in dietary supplements using a deuterated internal standard.
Caption: Workflow for Vitamin K2 isomer analysis.
Vitamin K Signaling Pathway
The biological activity of Vitamin K2 is intrinsically linked to the Vitamin K cycle, which is essential for the activation of Vitamin K-dependent proteins (VKDPs).
Justification for the Use of 2Z,6Z-Vitamin K2-d7 as an Internal Standard in Quantitative Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K2 isomers is of paramount importance in nutrition research, clinical diagnostics, and the quality control of dietary supplements. The biological activity of vitamin K2, particularly menaquinone-7 (MK-7), is highly dependent on its geometric configuration, with the all-trans isomer being the biologically active form. The presence of cis isomers, such as 2Z,6Z-MK-7, can result from synthesis byproducts or degradation and may impact the overall efficacy and safety of a product. Consequently, the use of a proper internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for achieving reliable and accurate results. This guide provides a comprehensive justification for the use of 2Z,6Z-Vitamin K2-d7 as a specific internal standard for the quantification of the corresponding cis isomer.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization and fragmentation behavior, while being distinguishable by mass. This allows for the correction of variations that can occur during sample preparation, injection, and ionization, a phenomenon commonly referred to as the "matrix effect". Stable isotope-labeled (SIL) internal standards, where several atoms in the molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C), are considered the gold standard for this purpose. Deuterated standards, such as this compound, are chemically identical to the analyte, ensuring they behave similarly throughout the analytical process.
The Critical Role of Isomeric Purity in Vitamin K2 Analysis
The justification for using an isomer-specific internal standard like this compound stems from the significant biological and analytical differences between the cis and trans isomers of Vitamin K2.
-
Biological Inactivity of Cis Isomers: The all-trans isomer of MK-7 is the biologically active form responsible for the vitamin's role in blood coagulation and bone metabolism. Cis isomers are considered biologically inactive. Therefore, analytical methods must be able to differentiate and accurately quantify the all-trans form from its inactive cis counterparts to assess the true nutritional or therapeutic value of a sample.
-
Challenges in Chromatographic Separation: The separation of cis and trans isomers of the long-chain menaquinones can be challenging. Inadequate chromatographic resolution can lead to the co-elution of different isomers, resulting in an overestimation of the active all-trans MK-7 if a non-isomer-specific internal standard is used.
-
Accurate Quantification of Specific Isomers: In certain research contexts, such as stability studies, impurity profiling of supplements, or metabolic studies, the goal may be to accurately quantify a specific inactive isomer like 2Z,6Z-MK-7. In such cases, a corresponding deuterated internal standard is not just beneficial but essential for accurate quantification.
Performance Comparison: Justification Through Data
| Parameter | Deuterated Vitamin K IS (e.g., K1-d7, MK4-d7) | Structural Analog IS (e.g., Vitamin K1-25) | Justification for this compound |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing the same ion suppression or enhancement. | Moderate to Poor: Different retention times and ionization efficiencies can lead to inaccurate correction. | As a stable isotope-labeled analog, it will co-elute with 2Z,6Z-Vitamin K2 and provide the most accurate correction for matrix effects. |
| Accuracy (% Recovery) | Typically 90-110% | Can be variable and outside of acceptable ranges. | Expected to provide high accuracy within the accepted 90-110% range for the quantification of the 2Z,6Z isomer. |
| Precision (%RSD) | Typically <15% (often single digits) | Often higher and more variable. | Expected to yield high precision with %RSD well below 15%. |
| Linearity (R²) | ≥0.99 | ≥0.99 | Expected to demonstrate excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range | Generally higher than with SIL IS. | Enables sensitive and accurate quantification of low levels of the 2Z,6Z isomer. |
Experimental Protocols
The following provides a representative experimental protocol for the quantification of the 2Z,6Z isomer of Vitamin K2 using this compound as an internal standard.
1. Sample Preparation (Human Plasma)
-
To 500 µL of human plasma, add 5 µL of the internal standard working solution (this compound in methanol).
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
2Z,6Z-Vitamin K2: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion+7 > Product ion+7 (specific m/z values to be determined)
-
Visualizing the Justification and Workflow
The following diagrams illustrate the rationale for using a stereoisomerically pure internal standard and a typical experimental workflow.
Caption: Logical flow for justifying an isomer-specific internal standard.
Caption: General experimental workflow for Vitamin K2 analysis.
Safety Operating Guide
Proper Disposal of 2Z,6Z-Vitamin K2-d7: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2Z,6Z-Vitamin K2-d7, a deuterated analog of Vitamin K2. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.
The disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations for hazardous waste.[1][2] All chemical waste, including this deuterated compound, cannot be disposed of in regular trash or down the sewer system.[3] The primary responsibility for proper waste management lies with the generator of the waste.[4]
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for the non-deuterated form of Vitamin K2 (Menaquinone) to understand its specific hazards. While an SDS for the deuterated form may not be readily available, the hazards are expected to be similar.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. |
| Inhalation | Move to fresh air. |
| Spill | Absorb with an inert material and place in a sealed container for disposal. |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should be treated as a hazardous waste process. The following steps provide a clear workflow for its proper disposal:
-
Waste Identification and Segregation:
-
Identify the waste as "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5][6] Keep solid and liquid waste separate.[5] Deuterated solvents, if used, should be collected in separate, clearly marked waste containers.[6]
-
-
Container Selection and Labeling:
-
Select a container that is chemically compatible with this compound and any solvent used.[7] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
The container must be in good condition and have a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.[3]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated.[8][9]
-
The storage area should be secure and have secondary containment to capture any potential leaks.[7][8]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream.[7] All hazardous waste must be collected within 90 days of the start of accumulation.[7]
-
-
Arranging for Disposal:
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate a waste management plan from the outset. This includes identifying the types and quantities of waste that will be generated and ensuring the availability of appropriate waste containers and labels.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling 2Z,6Z-Vitamin K2-d7
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2Z,6Z-Vitamin K2-d7. The information is compiled from safety data sheets for Vitamin K2 and general best practices for handling deuterated compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work. |
| Chemical Splash Goggles | Recommended when there is a risk of splashes. | |
| Face Shield | To be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVA gloves are suitable. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A standard cotton or poly-cotton lab coat is sufficient for general handling. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
Preparation :
-
Ensure all necessary PPE is clean, in good condition, and readily available.
-
Work in a well-ventilated area, preferably within a fume hood, especially when handling the solid form to avoid inhalation of any dust particles.[1]
-
As deuterated compounds are often hygroscopic, it is crucial to handle this compound in a dry environment to prevent isotopic exchange with atmospheric moisture.[2][3] Consider using a glove box or an inert atmosphere.
-
-
Handling the Compound :
-
Avoid direct contact with the skin and eyes.[1]
-
When weighing the solid, use a microbalance within a fume hood or a balance enclosure to minimize air currents and potential dust dispersal.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Store this compound in a tightly sealed container to protect it from light and moisture.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream. |
| Solutions of this compound | Collect in a labeled, sealed waste container for liquid chemical waste. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Incident | First Aid/Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | For small spills, carefully wipe up the material with an absorbent cloth and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional procedures for chemical spill cleanup. |
Visual Guidance: Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
